3-(Fluorosulfonyl)-4-methoxybenzoic acid
Description
The exact mass of the compound Benzoic acid, 3-(fluorosulfonyl)-4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluorosulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKNOFHNYQSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Fluorosulfonyl)-3-methoxybenzoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Structure and Significance
This technical guide focuses on the synthesis, properties, and applications of the substituted benzoic acid derivative with the CAS number 935534-26-2 . While the initial inquiry concerned "3-(Fluorosulfonyl)-4-methoxybenzoic acid," extensive database searches have revealed that the commercially available and scientifically documented compound is its isomer: 4-(Fluorosulfonyl)-3-methoxybenzoic acid . This guide will therefore detail the characteristics and utility of this specific isomer, a compound of increasing importance at the intersection of medicinal chemistry, chemical biology, and covalent inhibitor design.
The strategic placement of a methoxy group and a highly reactive fluorosulfonyl group on a benzoic acid scaffold makes this molecule a bifunctional building block of significant interest. The carboxylic acid provides a versatile handle for amide bond formation, esterification, and other classical transformations, while the fluorosulfonyl moiety serves as a potent electrophilic "warhead" for forging covalent bonds with nucleophilic amino acid residues in proteins. Furthermore, its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry opens avenues for the rapid and efficient construction of complex molecular architectures. This guide will provide a comprehensive overview of this compound, from its fundamental properties to its cutting-edge applications.
Core Identifiers and Physicochemical Properties
A clear understanding of a compound's fundamental identifiers and properties is paramount for its effective use in a research setting.
| Identifier | Value | Source |
| CAS Number | 935534-26-2 | , |
| IUPAC Name | 4-(Fluorosulfonyl)-3-methoxybenzoic acid | |
| Molecular Formula | C₈H₇FO₅S | |
| Molecular Weight | 234.20 g/mol | |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |
| InChI Key | MMGFERAHRYVWRR-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Synthesis and Purification
Proposed Synthetic Pathway
The most plausible synthetic route commences with the readily available 4-amino-3-methoxybenzoic acid, which can be converted to the diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. Subsequent halogen exchange yields the desired fluorosulfonyl moiety.
Caption: Proposed synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on well-established methods for the synthesis of aryl sulfonyl fluorides from aryl amines.[1][2] Researchers should optimize conditions for this specific substrate.
Step 1: Diazotization and Sulfonylation (Sandmeyer-type Reaction)
-
Dissolution: Dissolve 4-amino-3-methoxybenzoic acid in a suitable aqueous acidic solution (e.g., concentrated HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into ice-water. The crude 4-(chlorosulfonyl)-3-methoxybenzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Halogen Exchange to the Sulfonyl Fluoride
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the crude 4-(chlorosulfonyl)-3-methoxybenzoic acid in a suitable solvent such as acetonitrile.
-
Fluorination: Add an excess of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can accelerate the reaction.[1]
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(fluorosulfonyl)-3-methoxybenzoic acid.
Reactivity and Mechanistic Insights
The utility of 4-(fluorosulfonyl)-3-methoxybenzoic acid in drug discovery stems from the distinct reactivity of its two functional groups.
The Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of medicinal chemistry, offering a reliable anchor point for derivatization. It readily undergoes standard transformations, including:
-
Amide Bond Formation: Coupling with amines using standard reagents like HCTU, HATU, or EDC to generate a diverse library of amides.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like borane or lithium aluminum hydride, providing another point for diversification.
The Fluorosulfonyl Moiety: A Covalent Warhead and SuFEx Hub
The fluorosulfonyl group is a powerful electrophile, yet it exhibits a unique balance of stability and reactivity, making it an attractive "warhead" for covalent inhibitors.
-
Covalent Inhibition: It can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within the binding site of a target protein.[3] This forms a stable covalent bond, leading to irreversible inhibition. This is particularly advantageous for enhancing potency and duration of action.
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The S-F bond can be selectively activated to react with nucleophiles, a process termed SuFEx click chemistry. This reaction is highly efficient and chemoselective, allowing for the rapid connection of molecular fragments under mild conditions. This is invaluable for high-throughput synthesis of compound libraries in drug discovery.
Caption: Key reaction pathways of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
Applications in Drug Discovery and Chemical Biology
The unique properties of 4-(fluorosulfonyl)-3-methoxybenzoic acid position it as a valuable building block in several areas of modern drug discovery.
Targeted Covalent Inhibitors
The development of targeted covalent inhibitors has seen a resurgence, with several approved drugs demonstrating their clinical efficacy.[4] The fluorosulfonyl group is an attractive warhead for targeting non-cysteine residues, which significantly expands the scope of "druggable" proteins. By incorporating 4-(fluorosulfonyl)-3-methoxybenzoic acid into a scaffold that provides affinity for a specific protein target, researchers can design potent and selective irreversible inhibitors. This is particularly relevant in oncology, for example, in the development of kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for binding to a biological target. 4-(Fluorosulfonyl)-3-methoxybenzoic acid, with its molecular weight of 234.20 g/mol , falls within the typical fragment-like chemical space. It can be used to identify initial hits that can then be elaborated into more potent leads. The carboxylic acid provides a vector for fragment growing or linking, while the fluorosulfonyl group can be used to map out nearby nucleophilic residues in the protein binding pocket.
Chemical Probes and Activity-Based Protein Profiling (ABPP)
The reactivity of the fluorosulfonyl group makes this compound and its derivatives suitable for the development of chemical probes. These probes can be used to identify and characterize new drug targets through ABPP. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the carboxylic acid, researchers can use the resulting probe to covalently label proteins in complex biological systems, which can then be identified by mass spectrometry.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 4-(fluorosulfonyl)-3-methoxybenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-S couplings), and the methoxy carbon.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the fluorosulfonyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and C-O and C-F stretches.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 4-(fluorosulfonyl)-3-methoxybenzoic acid.
| Hazard Statement | Code |
| Causes severe skin burns and eye damage | H314 |
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion and Future Outlook
4-(Fluorosulfonyl)-3-methoxybenzoic acid is a highly versatile and valuable building block for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a readily derivatizable carboxylic acid with a reactive fluorosulfonyl group, provides a powerful tool for the synthesis of targeted covalent inhibitors, chemical probes, and diverse compound libraries via SuFEx click chemistry. As the field of covalent drug discovery continues to expand beyond cysteine targeting, the demand for well-characterized and readily accessible building blocks like 4-(fluorosulfonyl)-3-methoxybenzoic acid is set to increase. Future research will likely see this compound and its analogs utilized in the development of novel therapeutics for a wide range of diseases.
References
- Bianchi, T. A., & Cate, L. A. (1977). A convenient and economical synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032.
- Qin, H., & Sun, X. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16086-16090.
- Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(2), 437-442.
- Willis, M. C., & Bagley, S. W. (2014). Palladium-Catalyzed Synthesis of Arylsulfonyl Fluorides from Aryl Bromides.
- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Preston, A. N., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Chemical Science, 12(3), 1121-1127.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
- Sharpless, K. B., et al. (2019). SuFEx-enabled high-throughput medicinal chemistry.
-
PubChem. (n.d.). 4-(Fluorosulfonyl)-3-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
3-(Fluorosulfonyl)-4-methoxybenzoic Acid: A Keystone Building Block for Covalent Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality starting points for drug development programs. The strategic incorporation of covalent warheads into fragment libraries has further expanded the druggable proteome by enabling the targeting of proteins with shallow or transient binding pockets. Within this paradigm, electrophiles that can react with nucleophilic amino acid residues beyond cysteine are of high value. This guide provides a comprehensive overview of 3-(fluorosulfonyl)-4-methoxybenzoic acid (FSMBA) as a privileged building block for FBDD, with a particular focus on its ability to form stable covalent bonds with lysine residues. We will delve into the chemical properties and synthesis of FSMBA, its mechanism of action rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and provide detailed experimental workflows for its application in screening campaigns.
Introduction: The Rise of "Beyond Cysteine" Covalent Fragments
The renaissance of covalent inhibitors in drug discovery has been driven by their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Historically, the focus has been on targeting the thiol side chain of cysteine residues due to its high nucleophilicity. However, the relatively low abundance of cysteine in the proteome limits the scope of this approach. Consequently, there is a growing interest in developing electrophilic fragments that can target other nucleophilic residues such as lysine, tyrosine, and serine.[2][3]
Sulfonyl fluorides have emerged as a particularly promising class of "beyond cysteine" covalent warheads.[4] They exhibit a favorable balance of stability in aqueous media and reactivity towards a range of nucleophilic amino acids, making them ideal for biological applications.[5] this compound (FSMBA) is a prime example of a sulfonyl fluoride-containing fragment that combines this reactive potential with desirable physicochemical properties for FBDD.
Physicochemical Properties and Synthesis of FSMBA
FSMBA is a small, polar molecule with a molecular weight and structural complexity that align well with the principles of fragment-based screening. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 199461-16-0 |
| Molecular Formula | C8H7FO5S |
| Molecular Weight | 234.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
Synthetic Route
A plausible and efficient synthesis of FSMBA can be achieved from the commercially available starting material, 4-amino-3-methoxybenzoic acid, via a Sandmeyer-type reaction. This copper-free approach offers good functional group tolerance and is amenable to scale-up.[2][6][7]
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Step-by-Step Synthesis Protocol:
-
Diazotization:
-
Dissolve 4-amino-3-methoxybenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the aryldiazonium salt.
-
-
Fluorosulfonylation:
-
In a separate flask, prepare a mixture of sodium metabisulfite (Na2S2O5) and Selectfluor in a mixture of acetonitrile and water.
-
Slowly add the cold diazonium salt solution from the previous step to the fluorosulfonylation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reducing agent (e.g., sodium sulfite).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Mechanism of Covalent Modification: The Power of SuFEx Chemistry
The reactivity of FSMBA is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless.[4] The sulfonyl fluoride moiety is a highly electrophilic center that can react with nucleophiles. In a biological context, the ε-amino group of a lysine residue can act as the nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide bond, effectively creating an irreversible covalent linkage between the fragment and the protein.
Caption: Covalent modification of a lysine residue by FSMBA.
This reaction is highly dependent on the proximity and orientation of the sulfonyl fluoride to the lysine residue within the protein's binding site. A productive covalent modification is preceded by a non-covalent binding event that positions the electrophile for reaction.
FSMBA in a Fragment-Based Screening Campaign
The successful application of FSMBA in an FBDD campaign requires a well-designed screening workflow. A typical workflow involves a primary screen to identify covalent binders, followed by orthogonal validation and hit characterization.
Caption: A typical FBDD workflow for covalent fragments.
Primary Screening: Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a powerful and direct method for identifying covalent modification of a target protein.[8][9][10]
Step-by-Step Protocol:
-
Protein Preparation:
-
Prepare the target protein at a concentration of 1-10 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris) that could react with the fragments.
-
-
Fragment Incubation:
-
Incubate the target protein with FSMBA (or a pool of fragments) at a concentration of 100-500 µM. Include a DMSO control.
-
Incubate the mixture at room temperature or 37 °C for a defined period (e.g., 1-24 hours).
-
-
LC-MS Analysis:
-
Desalt the samples using a C4 ZipTip or a rapid online desalting method.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
-
Data Analysis:
-
Compare the mass of the protein in the fragment-incubated samples to the DMSO control.
-
A mass shift corresponding to the molecular weight of the fragment indicates covalent modification. For FSMBA, the expected mass shift is 234.20 Da.
-
Orthogonal Validation: ¹⁹F NMR Screening
¹⁹F NMR is an excellent orthogonal method for validating hits from a primary screen, especially for fluorine-containing fragments like FSMBA.[11][12][13][14] It provides information on the binding event in solution.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 10% D₂O, pH 7.4).
-
Prepare a stock solution of the FSMBA hit at a concentration of 1-10 mM in a deuterated solvent (e.g., DMSO-d₆).
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of FSMBA in the absence of the protein.
-
Titrate the target protein into the FSMBA solution and acquire a series of ¹⁹F NMR spectra at different protein concentrations.
-
-
Data Analysis:
-
Observe changes in the ¹⁹F NMR signal of FSMBA upon addition of the protein. Binding can be detected by chemical shift perturbations, line broadening, or a decrease in signal intensity.
-
These changes confirm the interaction of the fragment with the protein in solution.
-
Data Interpretation and Hit Prioritization
A successful screening campaign will yield a set of initial hits that require careful prioritization. The following table provides an example of how data from primary and secondary screens can be compiled to aid in hit selection.
| Fragment ID | Structure | Primary Screen (% Modification) | ¹⁹F NMR (Binding Observed) | Notes |
| FSMBA | This compound | 65% | Yes | Strong hit in both assays |
| Analog-1 | 3-sulfonyl-4-methoxybenzoic acid | <5% | No | Inactive |
| Analog-2 | 4-fluoro-3-methoxybenzoic acid | <5% | No | Lacks covalent warhead |
| Fragment-X | Other sulfonyl fluoride | 40% | Yes | Moderate hit |
Hit Characterization:
Promising hits should be further characterized to determine:
-
Kinetics of Covalent Modification: The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I. This parameter can be determined using biochemical or biophysical assays that monitor the time-dependent loss of protein function or covalent modification.[6]
-
Site of Modification: Peptide mapping mass spectrometry can be used to identify the specific lysine residue(s) modified by the fragment. This is crucial for understanding the binding mode and for structure-based drug design.
Case Study: Targeting a Kinase with a Lysine-Reactive Fragment
Protein kinases are a major class of drug targets, and many are amenable to covalent inhibition. The ATP-binding site of most kinases contains a highly conserved lysine residue that is essential for catalysis. This lysine is an attractive target for covalent inhibitors. A fragment like FSMBA could potentially bind in the ATP pocket and form a covalent bond with this catalytic lysine, leading to irreversible inhibition of the kinase.
Caption: Inhibition of a kinase signaling pathway by a lysine-targeting covalent fragment.
The successful covalent targeting of a kinase with an FSMBA-derived inhibitor would block downstream signaling and inhibit cellular processes like proliferation, providing a potential therapeutic strategy for diseases such as cancer.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the development of covalent fragment libraries aimed at expanding the druggable proteome. Its ability to target lysine residues via the robust and predictable SuFEx chemistry offers a powerful alternative to traditional cysteine-focused covalent inhibition. The experimental workflows outlined in this guide provide a clear path for the identification and validation of FSMBA-derived hits. As our understanding of the proteome and the nuances of covalent inhibitor design continues to grow, we anticipate that fragments like FSMBA will play an increasingly important role in the discovery of novel therapeutics for a wide range of diseases.
References
-
Zhong, T., Pang, M. K., Chen, Z. D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3072–3078. [Link]
-
Cuesta, A., & Taunton, J. (2019). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry, 88, 29–55. [Link]
-
Paterson, M. J., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Journal of Medicinal Chemistry, 62(24), 11264–11285. [Link]
-
Weng, J., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945. [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1444. [Link]
-
Vulpetti, A., & Dalvit, C. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. ChemMedChem, 8(11), 1833–1841. [Link]
-
Erlanson, D. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(4), 494–501. [Link]
-
Cuesta, A. A. (2018). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California. [Link]
-
Pomerantz, W. C., et al. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Chemical Communications, 57(62), 7599-7613. [Link]
-
ResearchGate. (n.d.). of the general technique for MS-based covalent fragment screening. [Link]
-
Domainex. (n.d.). LC-MS based covalent fragment screening strategy. [Link]
-
Fry, R. A., & Reynolds, C. R. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(2), 100051. [Link]
-
Johnson, D. S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2826–2834. [Link]
-
Gehringer, M., et al. (2023). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Cuesta, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemBioChem, 21(22), 3220–3226. [Link]
-
Am Ende, C. W., et al. (2020). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 63(21), 12478–12490. [Link]
-
Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Chemistry, 10(10), 1014–1021. [Link]
-
Liu, W. R., et al. (2021). A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Journal of the American Chemical Society, 143(27), 10398–10408. [Link]
-
PubChem. (n.d.). 3-(Aminosulfonyl)-4-fluorobenzoic acid. [Link]
-
Am Ende, C. W., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. Chembiochem : a European journal of chemical biology, 21(22), 3220–3226. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 935534-26-2|4-(Fluorosulfonyl)-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
An In-Depth Technical Guide to the Synthesis of 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for 3-(fluorosulfonyl)-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations behind the synthesis, detailed experimental protocols, and the characterization of the target molecule and its key intermediate.
Introduction: The Significance of the Fluorosulfonyl Moiety
The sulfonyl fluoride group (-SO₂F) has emerged as a valuable functional group in the design of bioactive molecules. Its unique combination of stability and reactivity makes it an attractive warhead for covalent inhibitors and a versatile handle for bioconjugation via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This compound, incorporating this privileged moiety onto a substituted benzoic acid scaffold, serves as a crucial starting material for the synthesis of a diverse range of complex pharmaceutical agents. The methoxy and carboxylic acid groups provide additional points for molecular elaboration, making this compound a highly sought-after intermediate.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is most strategically approached through a two-step sequence starting from the readily available 4-methoxybenzoic acid (also known as p-anisic acid). This pathway involves:
-
Electrophilic Aromatic Substitution: Introduction of a sulfonyl group onto the aromatic ring via chlorosulfonation.
-
Halogen Exchange: Conversion of the resulting sulfonyl chloride to the desired sulfonyl fluoride.
The methoxy group of 4-methoxybenzoic acid is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent carboxylic acid group, the sulfonation is directed to the position ortho to the methoxy group, which is the 3-position of the benzoic acid.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Experimental Protocols
The synthesis is broken down into two key transformations, each with its own set of experimental considerations.
Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methoxybenzoic acid
The first step is the chlorosulfonation of 4-methoxybenzoic acid. This reaction utilizes chlorosulfonic acid as both the sulfonating agent and the solvent. An excess of chlorosulfonic acid is crucial to drive the reaction to completion and form the sulfonyl chloride directly.
Reaction Scheme:
Caption: Chlorosulfonation of 4-methoxybenzoic acid.
Experimental Protocol:
A detailed procedure for the chlorosulfonation of a substituted benzoic acid can be adapted from established methods for similar substrates.[1][2]
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a dilute sodium hydroxide solution).
-
To the flask, add 4-methoxybenzoic acid (1 equivalent).
-
Cool the flask in an ice bath.
-
Slowly and carefully add an excess of chlorosulfonic acid (approximately 5-10 equivalents) to the stirred starting material. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction and the evolution of hydrogen chloride gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Controlled Addition: The slow, controlled addition of chlorosulfonic acid at low temperature is critical to manage the highly exothermic nature of the reaction and the vigorous evolution of HCl gas.
-
Heating: Heating the reaction mixture after the initial exothermic phase helps to drive the reaction to completion.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the less water-soluble product.
Step 2: Synthesis of this compound
The second step involves the conversion of the sulfonyl chloride to a sulfonyl fluoride. This is a nucleophilic substitution reaction at the sulfur atom. A common and effective method utilizes potassium fluoride in the presence of a phase-transfer catalyst.[3]
Reaction Scheme:
Caption: Fluorination of 3-(chlorosulfonyl)-4-methoxybenzoic acid.
Experimental Protocol:
-
In a round-bottom flask, combine 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).
-
Add a suitable anhydrous solvent, such as acetonitrile.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by TLC or ¹⁹F NMR spectroscopy.
-
After the reaction is complete, filter the mixture to remove the potassium chloride byproduct and any excess potassium fluoride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride and the resulting sulfonyl fluoride.
-
Potassium Fluoride: KF is a common and effective source of fluoride ions for this transformation.
-
18-Crown-6: This crown ether acts as a phase-transfer catalyst by sequestering potassium ions, thereby increasing the nucleophilicity of the fluoride anion in the organic solvent.
-
Solvent: Acetonitrile is a good choice of solvent as it is polar aprotic and can dissolve the reactants and catalyst.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 4-Methoxybenzoic acid | Chlorosulfonic acid | 3-(Chlorosulfonyl)-4-methoxybenzoic acid |
| 2 | 3-(Chlorosulfonyl)-4-methoxybenzoic acid | Potassium fluoride, 18-crown-6 | This compound |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (in CDCl₃, δ ppm) | Expected ¹³C NMR Signals (in CDCl₃, δ ppm) |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | White solid | ~11.5 (s, 1H, COOH), 8.0 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃) | ~172 (C=O), 164 (C-O), 132 (Ar-CH), 123 (Ar-C), 114 (Ar-CH), 55 (OCH₃) |
| 3-(Chlorosulfonyl)-4-methoxybenzoic acid | C₈H₇ClO₅S | 250.66 | Off-white solid | Signals for aromatic protons shifted downfield, distinct singlet for the methoxy group. | Signals for aromatic carbons will show shifts due to the electron-withdrawing sulfonyl chloride group. |
| This compound | C₈H₇FO₅S | 234.20 | Solid | Aromatic protons will show coupling to fluorine. A singlet for the methoxy group will be present. | Aromatic carbons will show C-F coupling. |
Note: Specific NMR data for the intermediate and final product should be confirmed by experimental analysis.
Conclusion
The synthesis of this compound is a robust and scalable process that provides access to a valuable building block for drug discovery and chemical biology. The two-step pathway, involving chlorosulfonation and subsequent fluorination, is a well-established and reliable method. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this important compound for their synthetic endeavors.
References
-
PrepChem. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PrepChem. Preparation of 4-methoxybenzoic acid. Available at: [Link]
-
ResearchGate. (PDF) Chlorosulfonic Acid. Available at: [Link]
-
PubChem. 4-(Chlorosulfonyl)benzoic acid. Available at: [Link]
-
PubChemLite. 3-(fluorosulfonyl)-4-methylbenzoic acid (C8H7FO4S). Available at: [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]
-
Organic Syntheses. 4. Available at: [Link]
-
National Center for Biotechnology Information. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available at: [Link]
-
Royal Society of Chemistry. Supplementary data for. Available at: [Link]
-
ResearchGate. Please tell me the synthesis of p-methoxybenzenesulfonylchloride? Available at: [Link]
-
MySkinRecipes. 3-(Fluorosulfonyl)-4-methylbenzoic acid. Available at: [Link]
-
Unknown. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]
-
MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]
-
ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]
- Google Patents. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
-
Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. Available at: [Link]
-
Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]
-
PubMed. Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Available at: [Link]
-
SpectraBase. 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
Sources
Methodological & Application
Application Note: Covalent Protein Labeling with 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Introduction & Mechanism of Action
The Renaissance of Covalent Chemistry
Covalent inhibition has evolved from a "risky" strategy to a cornerstone of modern drug discovery, driven by the need for increased potency, prolonged duration of action (residence time), and the ability to target "undruggable" shallow pockets.
3-(Fluorosulfonyl)-4-methoxybenzoic acid (FSMBA) represents a privileged scaffold in this domain. It functions as a Sulfur(VI) Fluoride Exchange (SuFEx) warhead. Unlike highly reactive sulfonyl chlorides or Michael acceptors (like acrylamides) that often suffer from rapid hydrolysis or indiscriminate reactivity with cellular thiols (glutathione), the aryl sulfonyl fluoride moiety in FSMBA is "latent" . It is kinetically stable in aqueous physiological buffer but reacts specifically when positioned in proximity to a nucleophilic residue (Tyrosine, Lysine, Serine, or Histidine) within a protein binding pocket.
Mechanism: Proximity-Driven SuFEx
The labeling reaction follows a nucleophilic substitution at the sulfur center.
-
Recognition: The probe (FSMBA coupled to a ligand) binds to the target protein.
-
Activation: The local protein environment (often a basic residue or H-bond donor) activates the target nucleophile (e.g., Tyr-OH to Tyr-O⁻) and/or stabilizes the fluoride leaving group.
-
Exchange: The nucleophile attacks the sulfur(VI) center, expelling fluoride (F⁻) and forming a stable sulfonate (O-S) or sulfonamide (N-S) bond.
Why the Methoxy Group Matters: In FSMBA, the methoxy group at the para-position (relative to the acid) and ortho-position (relative to the sulfonyl fluoride) acts as an electron-donating group (EDG). This modulates the electrophilicity of the sulfur center, making it less reactive than unsubstituted benzenesulfonyl fluorides. This fine-tuning enhances specificity, ensuring reaction occurs primarily upon specific binding rather than through non-specific collisions.
Figure 1: The SuFEx reaction pathway. The stability of the FSMBA warhead requires specific protein binding to lower the activation energy for the fluoride exchange.
Experimental Workflow Overview
The utilization of FSMBA typically involves two phases:
-
Probe Synthesis: Coupling the carboxylic acid of FSMBA to a targeting ligand (drug, peptide, or fragment).
-
Protein Labeling: Incubating the probe with the proteome or purified protein and analyzing the adducts.
Figure 2: Operational workflow from reagent activation to protein characterization.[1][2][3]
Protocol: Probe Synthesis (Derivatization)
Before labeling a protein, FSMBA must be attached to a targeting moiety (e.g., a primary amine on a drug scaffold).
Materials:
-
This compound (FSMBA)
-
Amine-containing Ligand (R-NH2)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
Anhydrous DMF or DMSO[4]
Step-by-Step:
-
Dissolution: Dissolve FSMBA (1.0 equiv) in anhydrous DMF (final conc. 50-100 mM).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The sulfonyl fluoride is stable to these conditions.
-
Coupling: Add the Amine-Ligand (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3][5]
-
Checkpoint: Look for the mass of Ligand + FSMBA - H2O. Ensure the Fluoride is still attached (Mass shouldn't show -HF loss).
-
-
Purification: Purify via HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid strong bases during purification to prevent premature hydrolysis.
-
Storage: Lyophilize and store at -20°C. Stable for months as a powder.
Protocol: Covalent Protein Labeling
This protocol is designed for labeling a purified protein (POI) to validate target engagement or map the binding site.
Buffer Considerations
-
pH: SuFEx is pH-sensitive.[4]
-
pH 7.4 (PBS): Standard physiological condition. Slow background hydrolysis, high specificity.
-
pH 8.0 - 8.5 (Tris/HEPES): Increases the nucleophilicity of Tyrosine/Lysine, accelerating the reaction. Recommended for initial "proof of concept" labeling.
-
-
Additives: Avoid buffers with high concentrations of nucleophiles (e.g., DTT, mercaptoethanol) as they may eventually react with the probe, although SF is resistant to thiols compared to maleimides. TCEP is the preferred reducing agent.
Incubation Procedure
| Parameter | Condition | Rationale |
| Protein Conc. | 1 – 10 µM | Standard for biochemical assays. |
| Probe Conc. | 10 – 100 µM | Typically 10x excess over protein to drive pseudo-first-order kinetics. |
| Solvent | < 2% DMSO | High DMSO can denature proteins; keep it low. |
| Time | 1 – 24 Hours | SuFEx is slower than acrylamides. Overnight incubation is common for difficult targets. |
| Temperature | 37°C | Physiological temp promotes sampling of transient protein conformations. |
Step-by-Step:
-
Preparation: Dilute the Protein to 2 µM in Reaction Buffer (50 mM HEPES pH 8.0, 150 mM NaCl).
-
Probe Addition: Add the FSMBA-Probe (from 10 mM DMSO stock) to a final concentration of 20 µM (10 equiv).
-
Control: Prepare a "DMSO only" vehicle control.
-
Competition Control: Pre-incubate with 100 µM of non-covalent parent ligand for 30 mins before adding the probe to prove specific binding.
-
-
Incubation: Incubate at 37°C for 4 hours.
-
Quenching: Stop the reaction by adding 4x SDS-PAGE Loading Buffer (containing reducing agent) and boiling for 5 minutes. Note: Boiling denatures the protein, preventing further reaction.
Protocol: Analysis & Validation
Intact Protein Mass Spectrometry (The Gold Standard)
This method confirms the covalent adduct stoichiometry (Mono-labeled vs. Multi-labeled).
-
Desalting: Remove excess probe using Zeba Spin Columns or C4 ZipTips.
-
LC-MS: Inject onto a C4 protein column coupled to a Q-TOF or Orbitrap.
-
Data Interpretation:
-
Unlabeled Protein: Mass = M
-
Labeled Protein: Mass = M + (Probe MW - HF).
-
Calculation: The net mass addition is the molecular weight of the FSMBA-Ligand minus 20.01 Da (HF) .
-
Success Criteria: >50% conversion to the +1 adduct with minimal +2 adducts (indicates specificity).
-
Peptide Mapping (Site Identification)
To determine which residue (Tyr, Lys, His) was modified.
-
Digestion: Digest the labeled protein (from step 4.2) with Trypsin or Chymotrypsin (since Trypsin might not cut near a modified Lysine).
-
LC-MS/MS: Analyze peptides.
-
Search Parameters:
-
Variable Modification: Add the mass of the probe (minus F) to Tyr, Lys, Ser, His.
-
Look for the specific mass shift on the fragment ions (b/y ions) to pinpoint the residue.
-
Troubleshooting & Optimization
| Observation | Possible Cause | Solution |
| No Labeling Observed | Probe binding affinity is too low. | Increase probe concentration or incubation time (up to 24h). |
| pH is too low. | Increase pH to 8.0 or 8.5 to activate nucleophiles. | |
| Steric clash. | The FSMBA moiety might be too bulky; try a longer linker between ligand and FSMBA. | |
| Non-Specific Labeling | Probe concentration too high. | Titrate down the probe (try 1:1 or 1:2 ratio). |
| (Multiple adducts) | "Hot" lysine residues on surface. | Perform competition assay with free ligand to distinguish specific vs. non-specific. |
| Probe Hydrolysis | Buffer pH too high (>9.0). | Keep pH < 8.[1][3][4][6]5. Store DMSO stocks anhydrously. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[7]
-
Jones, L. H. (2025).[8] "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Royal Society of Chemistry.
-
Hamtil, J., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie.
-
PubChem. (2025).[9] "this compound Compound Summary." National Library of Medicine.
Sources
- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Proteins with iFluor® Dye Succinimidyl Esters | AAT Bioquest [aatbio.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Aminosulfonyl)-4-fluorobenzoic acid | C7H6FNO4S | CID 684842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Amide Bond Formation with 3-(Fluorosulfonyl)-4-methoxybenzoic Acid: An Application & Protocol Guide
Introduction: Navigating Amide Synthesis with a Unique Building Block
The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of peptides and finding ubiquitous application in a vast array of small molecule therapeutics. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a well-established transformation, yet the structural and electronic diversity of available building blocks continually presents new challenges and opportunities for optimization.[1] This guide focuses on 3-(Fluorosulfonyl)-4-methoxybenzoic acid, a unique trifunctional building block that offers medicinal chemists a versatile scaffold for molecular design.
The presence of the fluorosulfonyl group, a powerful electron-withdrawing moiety, alongside the electron-donating methoxy group and the reactive carboxylic acid, imparts a distinct chemical personality to this molecule. Understanding the interplay of these functionalities is paramount to achieving high-yielding and clean amide coupling reactions. This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies for the effective utilization of this compound in amide synthesis.
Mechanistic Rationale: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process at ambient temperatures, requiring harsh conditions that are often incompatible with complex molecular architectures.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents. The general mechanism for this activation and subsequent amidation is depicted below.
Figure 1: General workflow for amide bond formation via carboxylic acid activation.
The electron-withdrawing nature of the fluorosulfonyl group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the methoxy group can modulate the electronic properties and provide a potential site for further functionalization. These electronic effects must be considered when selecting a coupling strategy.
Recommended Protocols for Amide Coupling
Three robust and widely applicable methods for the amide coupling of this compound are detailed below. The choice of protocol will depend on the specific amine substrate, available laboratory resources, and desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This method utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent suitable for a broad range of amines, including those that are less nucleophilic.[2][3][4][5][6][7]
Mechanism of Action with HATU:
The reaction proceeds through the formation of a highly reactive OAt-active ester. The carboxylic acid, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks HATU to form the active ester, which is then readily susceptible to nucleophilic attack by the amine.[2][7]
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous lithium chloride (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography or recrystallization.
Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| HATU Equivalents | 1.05 - 1.5 eq | Ensures complete activation of the carboxylic acid. |
| Base Equivalents | 2.0 - 3.0 eq | Neutralizes the generated hexafluorophosphate and protonated amine. |
| Solvent | DMF, DCM, ACN | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 0 °C to RT | Initial cooling minimizes side reactions. |
| Reaction Time | 1 - 24 hours | Dependent on the nucleophilicity of the amine. |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective carbodiimide-based method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[2][8][9][10] This method is widely used in peptide synthesis and general amide formation.
Mechanism of Action with EDC/HOBt:
The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to yield the desired amide.[2]
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Work-up: Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the EDC urea byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| EDC Equivalents | 1.1 - 1.5 eq | Drives the reaction to completion. |
| HOBt Equivalents | 1.0 - 1.5 eq | Suppresses racemization and improves efficiency. |
| Base Equivalents | 2.0 - 3.0 eq | A non-nucleophilic base is crucial. |
| Solvent | DCM, DMF | Choice depends on substrate solubility. |
| Temperature | 0 °C to RT | Controls the rate of activation and minimizes side reactions. |
| Reaction Time | 4 - 48 hours | Generally longer than with HATU. |
Protocol 3: Acyl Chloride-Mediated Amide Coupling
This is a traditional yet highly effective two-step method that involves the formation of a reactive acyl chloride intermediate, which then readily reacts with the amine. This method is particularly useful for less reactive amines.
Mechanism of Action:
The carboxylic acid is first converted to the more electrophilic acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.[11][12][13][14] The acyl chloride then undergoes nucleophilic acyl substitution with the amine to form the amide bond.
Detailed Experimental Protocol:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add a catalytic amount of anhydrous DMF (1-2 drops). To this mixture, add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| Chlorinating Agent | Oxalyl Chloride, SOCl₂ | Oxalyl chloride is often preferred for milder conditions. |
| Catalyst (for acyl chloride) | DMF (catalytic) | Accelerates the formation of the acyl chloride. |
| Base (for amidation) | Triethylamine, DIPEA | Scavenges the HCl byproduct. |
| Solvent | DCM, Toluene | Anhydrous conditions are critical. |
| Temperature | 0 °C to RT | Controls reactivity and minimizes side reactions. |
| Reaction Time | 1 - 12 hours | Acyl chlorides are highly reactive. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Increase equivalents of coupling reagent and/or base. Ensure anhydrous conditions. |
| Low nucleophilicity of the amine. | Switch to a more powerful coupling reagent (e.g., HATU) or use the acyl chloride method. | |
| Steric hindrance. | Increase reaction temperature and/or time. | |
| Presence of Byproducts | Formation of N-acylurea (with EDC). | Ensure HOBt is used as an additive. |
| Racemization of chiral centers. | Use HOBt or HOAt as an additive. Run the reaction at lower temperatures. | |
| Dimerization of the carboxylic acid. | Use the amine in slight excess. | |
| Difficult Purification | Water-soluble byproducts (e.g., EDC urea, TMU). | Perform thorough aqueous work-up. For EDC, washing with dilute acid can help protonate the urea byproduct and improve its solubility in the aqueous phase. |
| Residual coupling reagent. | Optimize stoichiometry to avoid large excesses. |
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Coupling Reagents (HATU, EDC): These reagents are irritants and may be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.
-
Oxalyl Chloride and Thionyl Chloride: These are highly corrosive and toxic. They react violently with water to produce toxic gases. All manipulations must be performed in a fume hood with appropriate PPE.
-
Bases (DIPEA, Triethylamine): These are corrosive and flammable liquids. Handle with care in a fume hood.
-
Solvents (DMF, DCM): These are volatile and potentially toxic. Use in a well-ventilated area and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel amide-containing compounds. Successful and efficient amide bond formation with this reagent is readily achievable through the careful selection of an appropriate coupling methodology and optimization of reaction parameters. The HATU-mediated, EDC/HOBt-mediated, and acyl chloride-mediated protocols outlined in this guide provide researchers with a robust toolkit to incorporate this unique scaffold into their synthetic targets. By understanding the underlying mechanistic principles and potential challenges, scientists can confidently and effectively utilize this compound in their drug discovery and development endeavors.
References
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
-
ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
Preparation of sulfonamides from 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Application Note: Selective Sulfonamide Synthesis from 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Abstract & Scope
This technical guide details the preparation of sulfonamides from This compound (CAS: 82846-18-2). Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride moiety offers superior hydrolytic stability, allowing for easier handling and purification. However, this stability—combined with the electron-donating methoxy group ortho to the sulfonyl center—requires specific activation strategies to ensure efficient amidation.
This protocol addresses the two primary challenges of this substrate:
-
Electronic Deactivation: The ortho-methoxy group reduces the electrophilicity of the sulfur center.
-
Acidic Interference: The free carboxylic acid can protonate nucleophilic amines, stalling the reaction.
Chemical Logic & Mechanistic Insight
The "SuFEx" Advantage
The reaction relies on Su lfur-F luoride Ex change (SuFEx), a "click" chemistry paradigm popularized by Sharpless et al.[1][2][3][4] The S(VI)–F bond is unusually stable (bond energy ~130 kcal/mol) compared to S(VI)–Cl. It resists hydrolysis and reduction but reacts selectively with amines when "activated" by proton transfer or Lewis acids.
The Ortho-Methoxy Effect
In this compound, the methoxy group at position 4 is ortho to the sulfonyl group.
-
Consequence: Through resonance (
effect), the oxygen lone pair increases electron density on the ring, indirectly stabilizing the sulfur center and making it less susceptible to nucleophilic attack compared to a nitro-substituted analog. -
Solution: Reactions require either elevated temperatures (thermal activation) or specific catalysts (calcium triflimide or DBU) to overcome this activation energy barrier.
The Zwitterion Trap
Using a free carboxylic acid starting material with a basic amine creates a salt (carboxylate-ammonium).
-
Problem: The ammonium species (
) is non-nucleophilic. -
Solution: A stoichiometric base (e.g.,
or TEA) must be used to neutralize the carboxylic acid and maintain a concentration of free amine ( ).
Strategic Pathways
We present two distinct protocols based on the value of the amine and the equipment available.
-
Protocol A (Direct Thermal): Best for aliphatic, inexpensive amines. Uses inorganic base and heat.[5]
-
Protocol B (Catalytic SuFEx): Best for valuable, aromatic, or sterically hindered amines. Uses Lewis Acid activation (
).[2][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Decision tree for selecting the appropriate synthetic pathway.
Protocol A: Direct Thermal Synthesis (Standard)
Recommended for: Primary aliphatic amines, gram-scale synthesis.
Reagents
| Component | Equivalents | Role |
| Starting Material | 1.0 equiv | Substrate |
| Amine ( | 1.2 equiv | Nucleophile |
| 2.5 equiv | Acid Scavenger (Neutralizes COOH + HF) | |
| Solvent | 0.2 M | Acetonitrile (MeCN) or DMSO |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in MeCN (concentration ~0.2 M).
-
Note: If the starting material is not fully soluble, addition of the base usually solubilizes it as the potassium salt.
-
-
Base Addition: Add
(2.5 equiv). Stir at room temperature for 10 minutes.-
Observation: Evolution of mild heat or gas (
) indicates deprotonation of the carboxylic acid.
-
-
Amine Addition: Add the Amine (1.2 equiv).
-
Reaction: Equip the flask with a reflux condenser and heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The sulfonyl fluoride is stable; if reaction is slow, increase temperature to 100°C (requires DMSO/DMF).
-
-
Workup:
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from EtOH/Water or purify via column chromatography (MeOH/DCM gradient).
Protocol B: Calcium-Catalyzed SuFEx (High Precision)
Recommended for: Aromatic amines (anilines), expensive amines, or temperature-sensitive substrates.
This method utilizes Calcium Triflimide, a Lewis Acid that activates the sulfonyl fluoride S–F bond, significantly lowering the activation energy [1].
Reagents
| Component | Equivalents | Role |
| Starting Material | 1.0 equiv | Substrate |
| Amine | 1.1 equiv | Nucleophile |
| 0.05 - 0.20 equiv | Catalyst (Lewis Acid) | |
| DABCO or TEA | 2.0 equiv | Base (Proton Sponge) |
| Solvent | 0.5 M | DCM or MeCN |
Step-by-Step Procedure
-
Setup: In a vial, mix This compound (1.0 equiv) and DABCO (2.0 equiv) in MeCN.
-
Catalyst: Add
(5 mol% to 20 mol%). -
Nucleophile: Add the Amine (1.1 equiv).
-
Reaction: Stir at Room Temperature or mild heat (40°C).
-
Completion: Reaction is typically complete in 1–4 hours.
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DABCO and Calcium salts), dry, and concentrate.
Analytical Validation (Self-Validating System)
The success of the reaction is best monitored using
| Species | Status | |
| Starting Material ( | +65 ppm (singlet) | Reactant |
| Product ( | Signal Disappears | Complete |
| Hydrolysis Byproduct ( | No Signal (or -120 ppm for HF) | Side Reaction |
Note: The disappearance of the sulfonyl fluoride peak at ~+65 ppm is the definitive endpoint metric.
Figure 2: In-process control decision logic using
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: The methoxy group deactivation is too strong.
-
Fix: Switch to Protocol B (Calcium catalyst) or convert the carboxylic acid to a Methyl Ester before the sulfonamide coupling. The ester is less electron-donating than the carboxylate anion.
-
-
Issue: Solubility.
-
Cause: Zwitterionic nature of the amino-acid product.
-
Fix: Use DMF as solvent or protect the acid as a benzyl ester (cleavable by hydrogenation later).
-
References
-
Sharpless, K. B., et al. (2014).[2] "SuFEx: A New Family of Click Reactions."[3][10] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Am Ende, C. W., Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." ACS Central Science, 4(11), 1513–1520.
-
Enamine Ltd. (2023). "Sulfonyl Fluorides for SuFEx Click Chemistry." Application Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 11. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Solid-phase synthesis applications of 3-(Fluorosulfonyl)-4-methoxybenzoic acid
An In-Depth Technical Guide to the Solid-Phase Synthesis Applications of 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Introduction: A Bifunctional Tool for Modern Drug Discovery
In the landscape of combinatorial chemistry and drug development, the demand for versatile and robust molecular building blocks is paramount. This compound emerges as a uniquely powerful reagent for solid-phase synthesis (SPS). Its structure is elegantly bifunctional: a carboxylic acid handle for covalent attachment to a variety of solid supports, and a sulfonyl fluoride (SO₂F) group, a privileged electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1]
The sulfonyl fluoride moiety is distinguished by its remarkable balance of stability and reactivity. Unlike the more promiscuous sulfonyl chlorides, sulfonyl fluorides are stable to a wide range of reaction conditions, including aqueous environments, and are resistant to reduction.[1][2] However, they react efficiently and chemoselectively with a host of nucleophiles, including the side chains of key amino acid residues like lysine, tyrosine, and serine, making them invaluable for constructing libraries of potential covalent inhibitors and chemical probes.[2][3]
This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the applications of this compound in solid-phase synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.
Core Principle: A "Safety-Catch" Scaffold for Combinatorial Libraries
This compound is ideally suited for use as a scaffold or linker in a "safety-catch" strategy.[4][5] In this approach, the molecule is first immobilized onto a solid support via its carboxylic acid. The resin-bound sulfonyl fluoride is chemically inert during subsequent synthetic steps. Once the desired molecular complexity is achieved, the sulfonyl fluoride is "activated" by reaction with a nucleophile in a SuFEx reaction. The final product is then cleaved from the solid support for purification and analysis. This strategy allows for the construction of diverse molecular libraries with a common core structure.
Critical Safety Protocols for Handling Fluorosulfonyl Compounds
Before commencing any experimental work, it is imperative to understand the hazards associated with fluorosulfonyl compounds and to implement rigorous safety measures.
-
Handling: All manipulations must be conducted within a certified chemical fume hood.[6][7] Avoid inhalation of vapor or mist and any contact with skin and eyes.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a full-face shield, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove compatibility charts).[9]
-
First Aid:
-
Skin Contact: In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Medical attention may be required.[7] For some fluoride-containing compounds, topical application of calcium gluconate gel is recommended to neutralize fluoride ions.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[7]
Application Protocol 1: Immobilization onto Amine-Functionalized Solid Support
This protocol details the covalent attachment of this compound to a Rink Amide resin, a standard support used in solid-phase synthesis for producing C-terminal amide compounds upon cleavage. The immobilization occurs via a standard amide bond formation.
Rationale for Component Selection
-
Resin: Rink Amide resin is chosen for its acid-labile linker, which allows for cleavage of the final product under standard trifluoroacetic acid (TFA) conditions, yielding a primary amide.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize any protonated species without competing in the coupling reaction.
-
Solvent: Dimethylformamide (DMF) is an excellent swelling solvent for polystyrene-based resins and effectively dissolves the reagents.
Materials and Equipment
-
This compound
-
Rink Amide MBHA resin (low-loading, e.g., 0.3-0.5 mmol/g)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a fritted filter
-
Shaker or vortex mixer
-
Nitrogen line for inert atmosphere
Step-by-Step Immobilization Protocol
-
Resin Swelling: Place the Rink Amide resin (1.0 eq, based on substitution level) in the synthesis vessel. Add anhydrous DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection: The Rink Amide linker is supplied with an Fmoc protecting group on the amine. To remove it, add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene byproduct. Perform sequential washes with DMF (3x), DCM (3x), and DMF (3x).
-
Qualitative Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6.0 eq) to this solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Add the activated solution to the washed and drained resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
-
-
Post-Coupling Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. Then, wash as described in step 6.
-
Final Wash and Drying: Wash the resin with DCM (3x) and dry the functionalized resin under a high vacuum for several hours. The resin is now ready for the next step.
Workflow for Immobilization
Caption: Workflow for immobilizing this compound onto Rink Amide resin.
Application Protocol 2: On-Resin Derivatization via SuFEx Reaction
With the scaffold securely anchored, the sulfonyl fluoride group is now available for reaction. This protocol describes a general method for reacting the immobilized scaffold with a primary amine to form a sulfonamide. This step is central to building a combinatorial library.
Rationale for Component Selection
-
Nucleophile: A primary amine is used as a representative nucleophile. The protocol can be adapted for other nucleophiles like phenols or thiols, though reaction conditions may need optimization. An excess of the nucleophile is used to drive the reaction to completion.
-
Base: A hindered base like 2,4,6-collidine or DIPEA is used to facilitate the reaction, likely by deprotonating the incoming nucleophile or scavenging the HF byproduct.
-
Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF is suitable. NMP is often preferred for its higher boiling point, allowing for elevated temperatures if necessary.
Materials and Equipment
-
Immobilized scaffold resin from Protocol 1
-
Primary amine of choice (e.g., benzylamine)
-
2,4,6-Collidine or DIPEA
-
Anhydrous NMP or DMF
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Step-by-Step Derivatization Protocol
-
Resin Swelling: Swell the immobilized scaffold resin in anhydrous NMP (approx. 10 mL per gram of resin) for 30 minutes. Drain the solvent.
-
SuFEx Reaction:
-
Prepare a solution of the primary amine (5.0 - 10.0 eq) and 2,4,6-collidine (5.0 - 10.0 eq) in anhydrous NMP.
-
Add this solution to the swollen resin.
-
Seal the vessel and agitate the mixture at room temperature for 12-24 hours. For less reactive amines, the temperature may be increased to 50-60 °C.
-
-
Reaction Monitoring: To check for completion, a small sample of beads can be removed, washed, dried, and subjected to cleavage (see Protocol 3) followed by LC-MS analysis of the supernatant.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly to remove all excess reagents. Use sequential washes with NMP (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the derivatized resin under a high vacuum.
SuFEx Reaction on Solid Support
Caption: Schematic of the on-resin SuFEx reaction to form a sulfonamide linkage.
Application Protocol 3: Cleavage from Solid Support
The final step is to release the synthesized molecule from the solid support for purification and biological screening. For the Rink Amide linker, this is achieved under strongly acidic conditions.
Rationale for Component Selection
-
Cleavage Cocktail: A standard cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is used.[10]
-
TFA: The strong acid that cleaves the acid-labile Rink Amide linker.
-
Water: A proton source that helps quench reactive carbocations.
-
TIS: A scavenger that effectively captures carbocations generated during cleavage, preventing them from causing side reactions with sensitive functional groups (like the methoxy group on the scaffold).
-
Materials and Equipment
-
Derivatized resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v)
-
DCM
-
Cold diethyl ether (Et₂O)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream
Step-by-Step Cleavage Protocol
-
Pre-wash: Wash the dry, derivatized resin with DCM (3x) to ensure it is free of residual solvents like DMF or NMP. Dry the resin briefly under vacuum.
-
Cleavage:
-
Place the resin in a synthesis vessel or a suitable vial.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin). Caution: Perform this step in a fume hood as TFA is highly corrosive.
-
Agitate the slurry at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate (which contains the cleaved product) into a clean round-bottom flask or centrifuge tube.
-
Wash the resin beads 2-3 times with a small amount of fresh TFA or DCM and combine the filtrates.
-
-
TFA Removal: Concentrate the combined filtrate under reduced pressure (using a rotary evaporator) or by blowing a gentle stream of nitrogen over the solution. This will remove the bulk of the TFA.
-
Product Precipitation:
-
Add the concentrated crude product dropwise into a centrifuge tube containing a large volume (approx. 40-50 mL) of cold diethyl ether.
-
The desired product should precipitate as a solid.
-
-
Purification:
-
Centrifuge the mixture to pellet the solid product.
-
Decant the ether.
-
Wash the pellet with cold ether one or two more times to remove residual scavengers.
-
Dry the crude product under a high vacuum. The product can now be analyzed by LC-MS and purified by preparative HPLC.
-
Data Summary and Reaction Monitoring
Effective solid-phase synthesis relies on robust methods for monitoring reaction progress to ensure high yields and purity before proceeding to the next step.[11]
| Step | Reaction | Monitoring Technique | Expected Result |
| 1 | Fmoc Deprotection | Kaiser Test: (Qualitative) | Positive test (deep blue beads) indicates the presence of free primary amines. |
| 2 | Scaffold Coupling | Kaiser Test: (Qualitative) | Negative test (yellow/colorless beads) indicates complete consumption of free amines. |
| 3 | SuFEx Derivatization | Test Cleavage & LC-MS: (Quantitative) | A small resin sample is cleaved and analyzed. The mass spectrum should show the desired product mass and minimal starting material. |
| 4 | Final Cleavage | LC-MS & HPLC of Crude Product: | Analysis of the final precipitated product to determine purity and confirm identity before preparative HPLC. |
Monitoring with Thin-Layer Chromatography (TLC): For linkers that are photolabile, real-time monitoring via TLC is possible.[12] While the Rink Amide linker is not photolabile, a small-scale test cleavage and subsequent TLC analysis of the cleaved material can provide a quick assessment of reaction completion.
References
- Synquest Labs. (n.d.). 2-(Fluorosulfonyl)difluoroacetyl fluoride Safety Data Sheet. Retrieved from Synquest Labs website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnd37rkrZyiQf-qEEvuxX8GKO4d5R2nyxPwzOt2FAxDu6W8ifHAkNk7FTXET7L1LV1N0tBECPlssijfoUvFZZIkp6IBXNL-OzsC5vWKtFXxIRYpXr3DnnEpSE4BUmAzdP3cbWRtg9jFvEjG_mAvegSpmJtILK8Rq3jg0ZUrKLtOEhVtFB7crdMRXHWgTszj1k7Jma]
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjsBetgRkEKTEOiiY83Q5Ye5JmE8Iw93wNT2EEOxDVKmceRIhFUPMs2i5MlXlHfm5cFGImnZ-cLfRHih_6eYVsXqzldlvPEMnhAto_GdbTY31I6i4ASM_jvWg872dK-H9F2C4DRrYl4-Y0AeoczZ5dmRtZAuz9wbOsldi-mkTlf6j_69lLV1ugi4OLxAm76tiNpGPpZgK7yS9LGFalMr0MzWp3qaYHKo2SCRANJhS32zRRPkGuQ==]
- Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride. Retrieved from Haihang Industry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYHFTHi0VGTfBM9LVJUlqekbM7y8ArI0hCHNJqikQReNd1PkT9LACz2q4Ex-jgRsRgVQgc_ZPJnpFwxQAuZeFN-okOguWwdprVG82xLsmlvbFGqUA3l_GV_I3wLME0vOeiLDMv3XGIMCpBNrB8aj0KIuMe2HbYkxxtx4Mevuts-N3BIgu3ScTuu1phWsHudNnzIeJcNOuMaPzv3EE0fIZEwlM=]
- Combi-Blocks, Inc. (2023). JP-8166 - Safety Data Sheet. Retrieved from Combi-Blocks website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZh012tPVoTDye7hqW2y_wf_9ZKFxZKVqRu7_PHaf2vh6wmOBk-SlqGheLKDBLviSseERnQD-7XomqgQSIjPiqodxbY066EFFw_meCorc4zvKtvCzxGSTrK4E1Iw8OGqnh3sFog6v-Q==]
- RSC Publishing. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn2gxuUISI7dynpNp-2br6WcIPhAcSaR07KEdFtaF0-n58U62G0AJrER1zo423ZaboDxSIoN3iD1BbcJ-VeCjUhXyUck5QCJL99rbslF-5UcUS5eZQOX-AjL_cjCi5T2d6m8kbgIp2_x3l5jF0VrASiINSFs1kteFwikFz]
- Li, S., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3OfD--erc0viHHRzZG5Hm29j_hoXEELY3Q-7X4gh5hQxIzQw-0ruljfiDlqOKXjegqbPRl0ftFYCuhmMiiengFUBYZ3pRyoEJDbFUVtsWSadsdIfgRqArC95NizuAUsdvpJU1I0wznjixCyBrDCL4TtvbLw==]
- MilliporeSigma. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZMgFx3HLR_B_u-fEkVcW_UPlvvgRRxQ0lNW4WyUHakkN5zUG22fiBhV_xFuBF_hsxB3QjtVFJFqmrbgqKym1szji5hmJHu_qthq5XhoubSmkMd3flI-cKpBE61-qisM8aMK_7idl2KOnm-Ad5piQhKUEzgWy5BXpEVJCEnFUmdbA3TNPCrtreP09YbSR0TO_UoqDjxS2x2WJsYED_EsUKUsOgXY5AzC75vsGscnMwvVSebaSP9u_XGUoWya-IflHLApLv]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE27BW_RXR3R1dKu3f5hrASPHd5CVe1XCreB8BLWZMAi2-AoFRDlJozyo9YA-2vpry83Hpw2nRQtdvwoP6FyKMODlxhfgKH7KQJdO7_-9UNYUTVqkIJykXJwE-rSMIPkQDdnj80Tjql6ER]
- Solvionic. (2024). Safety data sheet. Retrieved from Solvionic website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeeokj0wFQPL1CJ-8PDEZtKlVRPJTgN49-asbtFBfWB1B1m62kU9i6nNpoXDpIRtH4TIOFFig0kcGBwpZHAq85KCJ9mT2919bJqjrerpEt1XNvvpa9IcGaRgU4OLNKVeeAMDNVbaMLi_N2AIIJQAZjmmYK4vtFLW2-]
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_sjtv1bxlTrZhdIhLhRh0Sx62HfrWQ7S1L-qVpLCzUSthHeKp5GT89zXaChZoigoDOEuL5DKUwbXEWmkBa8lTBfmATdgV8gZUySJryr2ImJrYCPyawpR4XmtQJbaiue13c8t13YPOFxIUDnFZE2A0reSUm1nVmKj6ix7hz9yEhXxe5fwHvll-TLbOpC9cS7UJWegDsaoV07Da_KpAhtxYAh9E9GM3mCNE4RN15ynWhsBn8bY5NR8YCCtXqk-aB4=]
- ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZm11X8qPAUs1lK54M08gGqHx9PIq_Bw9eGZJxN9e6etdHefSa7-NKQ_zhZ0YoC2iuU3iSkm0_c7RjDG6Qw1P0dFCTXcCRU-Ta9Lh1xKju7Tb_oqX9o5Rs5DFScgNAY0yyzSztsD3tEdvgB2Y4d0wIe-g0hpo79KO5jlnDRNr0idOXCBtQyDCKgHC546I8PqBMlK_ac3pMNFoFokY68HY0ryEUmIYOyABLMTlu81SNHBanb4J6YAc5p00tXTd0]
- Faucher, F. F., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Yaz6rfs-fcactco1Ws68vv7DHRD4nilPhecMr7c0f7M4I2S8lk9XcYLeb-jI3X66NjZ1aaaMq2Kih5jck8HfI6HPOuVyon0xa4xf42UcSRlqWoC0Mra6HxG1-gFcMmXlwLovq5x3Eu7dX6Ck8uzsD1g5z8tBAKwu1GcU9GRzg9eVwJB1SDQvz2rosBHZWaL7UtpnFA0NzlOQqdPI]
- Zaramella, A., & Dal Pozzo, V. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtf_qKV4owFwnH8dWcpBMmOhSygr7V4ll72Akaqji-8MBhlHMirYSolmAI8VxznekSAZHVwtNBlKdZmDHdLRE3YsVvIcQKXK0lqJ7q8eOTgGZZHN8FAdFHKVz7UA3dAAWIV9Xi]
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Axpek7_eX6UPWa4HgHRDigKwrpw_qTzW6bm2S6svKdtOgKy6HNJebI6oFvoEFE2mAuFafnlp4JZLJjArmfJQELNp-_srkgtgsbxwo8UoTP9IpUQ-EW4kXz9BujXCe6K2phRsJJ_3Ofeh4W8=]
- ResearchGate. (n.d.). a) SVI−F cleavage and exchanging linkage, and b) the linkage of sulfonimidoyl fluorides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCgYHO3c5R_Loqe46WddJ_OANSJKu0MCPzkehSWHWm_hghnk_y-0s_xYUuSvxmOBZNDGzvPI2MAMONC4Io04JononlrjKHhSoFeeKRIa3QU1ZstdfbZdyS9UoNfF2iy7jsCOogfVWjyRhvalkyXxvZbwTgN4mTSqQUyW50TWkrqUdL9fGSj7F4NSRt19CVHrAb9K1GfCbx6HwD_Rgdz2fTE8Rx4VLeDxMSpUVKVEMSsplqVECmFr5NKcMyRPNXyOMQ]
- ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFn17yJhcZlVTxvx4S_XM7uVwAu_TlOI4k9m8aB4U26pzXCtAbMoT2MSDClKqxjDKM_3gkpgcBBiULn5P4PJy4UKi2-Vi6vZPneOVdKb0eZ4erE9laGNEVwP9bCObwM2iyojk8Irtqrl_3QuxQHW9_iTatHOMQBnqofRlNjKCDf98jTz8Rd0w_gBzg1_-ubDN8cLJYankZeWBemucfuGZMX7FqhwjftsR3-0MIQTz9UjNtAUa5bI7SPgxUEBgh3gGzGiZ1deB-0muxfox9SUM75yOeLop_vT6hDtlqFkyly1ywYs2JQ7pXuQ==]
- RSC Publishing. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqZ8pqyM89Tk8GeoQ-oWrhm-sQ4JrGSxopewPfcLRO0C9-E05UoWgb5WX8AYU4xLNbs-96r0joU5zl1ZD-Pud-aFsqE8nYXuj_dTRoGEooiH3N3Pr12c-G7gX-PyAJCtVnJKbL2SQFJQLRsS4-7h4yTSN4vSYji5RZkNyN]
- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5xLI-eOCL8KrLjUF5KDEtmCVEQpSiXQ4ZASi967kGw2Hm2__-H748RZjUFSjMoTmI-xJNbGAPOM8RqR8KBfeSth3QAXk3K78sOsO_RvJjjY8IPoG8jSWFIbGwM1x9giuBOc=]
- Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3zlEgFnIhKxRIre0QRqpkEI30CFkS2RUqlhrhw04CPyKvjKQ4VQlfs-v-MLTamQvQSyNMfKxdAR83mpGCwqfYc2NGroeTEEfDkmAoUTX5BSBB8UQYHi8VcQfCnItfNHTqblm9drw7OJPWZ5QQh_aJ3pipg2dYQlOnqwBW8CuGCgF7Gl_cgnwGpOv1B0Z62ofmHh-PPWudElu2R42gZ1R322UbqsjxHX-GwzNRIfENGWtUSTQsds9OxDwq5ZVMLuekHX4S9Prw3kKtR8LGPAhcO9cZSwnm9gjtFpdsnTWvDOj]
- National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMxzCycKy2Z3vvtR8VsJ3kI4RiTX4V59IhftiCt5PHbWRKp01pg2mSHsJ_hZev0oadBX9B05FQSH2Vrx-vLLLdsvZkLS9uVFogtNCZRpDiRTRHg9BwuBhih6GOHPkmeiESKXvkhPVcpFYq6S3]
- National Center for Biotechnology Information. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHEPClJCZyt4UD-RFGurHPaJuB0xaPjSMmeVOduAQYROZJBAHN77UD-hWOz1p7E1gbHOY5zh5-kbz5ed69Y9FqLJd8Nx4kYOStF1XknF7R18et96rvjJPMrqQbiXQmUyj06t06ZJGK5q8Nrc=]
- Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from Thieme Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-EMSNeOMhFya02wAYCwIURB2J7TGRG8PM2NyDvkzWm9LxICPB3WTSKy2YY1iSVo-GONT-aUnZWCLDm2D-Xq48kE32xvgw1UomvLXTV_5-kILJsA3SCeezgTt0MpJi93Wgj5QfFn1nk10EjGbt8_U7EtPhdZwGE184LA-8O9pLdIqYd968l2o7tK9P_iPGO7M_kDuxk-ln7ulG0zSQsZr49eT7A6Gx_kYC-aUjWvA3]
- National Center for Biotechnology Information. (2008). Solid-Phase Synthesis and Kinetic Characterization of Fluorogenic Enzyme-Degradable Hydrogel Crosslinkers. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvqeWiJAaJ1tEa5aSJfEy7Tvf4_arij5wRE0RQGOxf7kM6jvbFQS6cHhGS-789zHy79DPWOc9wALdjxHh0DNOjxwWI-qfvU27D6YCTx0ah2b3XqgkWf7b5dR4tWrrgEgh7wXr6x7ZKTsgzZk0=]
Sources
- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.haihangindustry.com [cn.haihangindustry.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. solvionic.com [solvionic.com]
- 10. Solid-Phase Synthesis and Kinetic Characterization of Fluorogenic Enzyme-Degradable Hydrogel Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Reagents for activating 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Application Note: Strategic Activation & Coupling of 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Executive Summary
This compound is a high-value bifunctional building block used in the synthesis of covalent inhibitors, PROTACs, and chemical biology probes.[1] Its utility relies on the unique orthogonality of its two functional groups:[2]
-
Carboxylic Acid (C-1): The "construction handle," utilized for attaching the molecule to a scaffold (e.g., a drug pharmacophore or DNA tag).
-
Sulfonyl Fluoride (C-3): The "functional warhead," a latent electrophile capable of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
This guide provides validated protocols for activating the carboxylic acid moiety without compromising the integrity of the sulfonyl fluoride group. It further details the downstream reagents required to "fire" the sulfonyl fluoride warhead in biological assays.
Strategic Considerations: Chemoselectivity
The primary challenge in working with this molecule is preserving the sulfur-fluoride (S-F) bond during the amide/ester coupling of the carboxylic acid.
-
Stability Profile: The aryl sulfonyl fluoride (-SO₂F) is remarkably stable to hydrolysis, thermolysis, and weak nucleophiles compared to sulfonyl chlorides. It generally survives standard peptide coupling conditions (HATU, EDC, DIEA).
-
Risk Factors: The S-F bond is susceptible to cleavage by strong nucleophiles (e.g., alkoxides, thiolates) in the presence of specific catalysts (e.g., DBU, BEMP, silyl ethers).
-
Electronic Effects: The 4-methoxy substituent serves as an electron-donating group (EDG), which slightly deactivates the sulfonyl fluoride electrophile.[1] This increases its stability during synthetic manipulation, making it an ideal "late-stage" warhead.[1]
Decision Matrix: Reagent Selection
| Requirement | Recommended Reagent | Mechanism | Risk to -SO₂F |
| Standard Library Synthesis | HATU / DIEA | Uronium salt activation | Low.[1] Standard peptide coupling conditions are safe. |
| Scale-Up (>5g) | Oxalyl Chloride / DMF | Acid Chloride formation | Low.[1] Acidic conditions of formation are well-tolerated.[1] |
| Low Epimerization / Mild | T3P (Propylphosphonic anhydride) | Anhydride formation | Very Low. Non-nucleophilic byproducts. |
| "Click" Reaction (Payload) | DBU / Ca(NTf₂)₂ | SuFEx Catalysis | High. Intentionally activates the -SO₂F. |
Experimental Protocols: Carboxylic Acid Activation
Protocol A: High-Throughput Amide Coupling (HATU Method)
Best for: Medicinal chemistry libraries, DNA-encoded libraries (DEL).[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Note: The solution typically turns yellow/orange.
-
-
Add the amine partner (1.1 equiv).
-
Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess base/HATU byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Critical: The -SO₂F group is stable to brief 1N HCl washes.[1]
-
Protocol B: Acid Chloride Method (Oxalyl Chloride)
Best for: Difficult couplings (sterically hindered amines) or large-scale synthesis.[1]
Reagents:
-
Reagent: Oxalyl Chloride (1.2 equiv)[1]
-
Catalyst: DMF (1-2 drops)[1]
-
Solvent: Anhydrous DCM (Dichloromethane)[1]
Procedure:
-
Suspend this compound in anhydrous DCM (0.2 M) under N₂ atmosphere.
-
Cool to 0°C. Add catalytic DMF (1 drop per 5 mmol).
-
Add Oxalyl Chloride dropwise.
-
Allow to warm to RT and stir for 2 hours. Gas evolution (CO/CO₂) indicates reaction progress.
-
Concentrate in vacuo to yield the crude acid chloride.
-
Checkpoint: Do not treat with methanol or water.
-
-
Coupling: Redissolve in DCM and add dropwise to a solution of the amine and Et₃N (2.0 equiv) at 0°C.
Downstream Application: Activating the Sulfonyl Fluoride (SuFEx)[2]
Once the molecule is attached to your ligand, the -SO₂F group acts as a covalent warhead. It does not react spontaneously with free amines at neutral pH but requires specific activation to modify proteins (Tyrosine, Lysine, Serine).
Activation Reagents (The "Triggers"):
-
Protein Labeling (Tyrosine/Lysine):
-
Reagent: None (Proximity-driven).[1] If the ligand binds the protein with high affinity, the local effective concentration drives the reaction with a nearby nucleophilic residue.
-
-
Chemical Synthesis (SuFEx Click):
-
Reagent:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP .[1]
-
Conditions: These strong bases deprotonate the nucleophile (e.g., a phenol or amine) and can also activate the S-F bond via silicon-fluoride interactions if silyl ethers are used.
-
Visualizations
Figure 1: Chemoselectivity & Workflow Diagram
Caption: Workflow distinguishing between synthetic coupling (green path) and warhead activation (red path).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Loss of Fluoride (Hydrolysis to -SO₃H) | High pH (>10) or strong aqueous base used.[1] | Keep pH < 9 during workup. Use DIEA instead of NaOH/KOH. |
| Low Yield in Amide Coupling | Steric hindrance from ortho-substituents.[1] | Switch from HATU to Oxalyl Chloride (Protocol B). |
| Side Reaction on -SO₂F | Presence of strong nucleophiles (thiols) without protection.[1] | Ensure free thiols on the amine partner are protected (e.g., Trt, tBu). |
References
-
SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Acid Chloride Protocol: Tribby, A. L., et al. (2017). "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides." Journal of Organic Chemistry. (Describes compatibility of -SO2F with various reagents). Link[1]
-
Stability in Peptide Synthesis: Toutah, K., et al. (2026). "Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor." MDPI Molecules. (Demonstrates Oxalyl Chloride activation of 3-sulfonylfluoride benzoic acid). Link
-
General Reagent Guide: "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, RSC. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Product Code: INT-SUFEX-034 Chemical Name: 3-(Fluorosulfonyl)-4-methoxybenzoic acid Functional Class: SuFEx (Sulfur-Fluoride Exchange) Linker / Benzoic Acid Derivative
Introduction: The Dual-Functionality Challenge
Welcome to the Technical Support Center. You are likely working with this intermediate because it serves as a "hub" molecule—containing a carboxylic acid for amide coupling and a sulfonyl fluoride (
The purification of This compound presents a unique paradox:
-
Stability: The
group is remarkably stable compared to sulfonyl chlorides, yet it can still hydrolyze under high-pH aqueous conditions. -
Polarity: The molecule is highly polar and acidic, leading to difficult chromatographic behavior (streaking) and a tendency to "oil out" during crystallization.
This guide addresses the three most common support tickets we receive regarding this compound.
Module 1: The "Invisible" Impurity (Chloride vs. Fluoride)
User Issue: "My LC-MS shows a single peak, but my subsequent SuFEx reaction yields are inconsistent.
Diagnosis: You likely have residual 3-(chlorosulfonyl)-4-methoxybenzoic acid .
If you synthesized this via halogen exchange (from the sulfonyl chloride), the conversion may be incomplete. Sulfonyl chlorides (
The Fix: Chemical Purification (The "Push" Strategy) Do not attempt to separate the chloride from the fluoride via column chromatography. It is inefficient. Instead, chemically scavenge the impurity.
Protocol: The KHF₂ "Polishing" Wash
This protocol converts residual chloride to fluoride during the workup phase.
-
Dissolution: Dissolve your crude organic extract (containing the mixture) in Ethyl Acetate (EtOAc) .
-
Preparation of Wash Solution: Prepare a saturated aqueous solution of Potassium Bifluoride (
) .-
Note:
is acidic and provides a high concentration of bifluoride ion , which is a potent nucleophile for the exchange.
-
-
Biphasic Stir: Vigorously stir the EtOAc layer with the aqueous
solution for 30–60 minutes at room temperature. -
Separation: Separate the layers.
-
Drying: Wash the organic layer with brine, dry over
, and concentrate.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: Sulfonyl fluorides are thermodynamically stable and resistant to reduction, unlike their chloride counterparts.[3] The
wash exploits this by driving the equilibrium toward the stable fluoride form without hydrolyzing the product [1, 2].
Module 2: Chromatographic Tailing & Streaking
User Issue: "I am trying to purify the compound on silica gel, but it streaks across the column/plate. I lose material in mixed fractions."
Diagnosis: Uncontrolled ionization of the carboxylic acid.
The benzoic acid moiety (
The Fix: Mobile Phase Modification You must suppress the ionization of the carboxylic acid to ensure the molecule travels as a neutral species.
Recommended Solvent Systems
| Method | Mobile Phase Composition | Additive (Critical) | Purpose |
| TLC / Silica Column | Hexanes : Ethyl Acetate (Start 80:20 | 1% Acetic Acid (AcOH) | Protonates |
| Reverse Phase (C18) | Water : Acetonitrile (Gradient 95:5 | 0.1% Formic Acid | Prevents peak fronting/tailing in aqueous media. |
Warning: Do not use amine modifiers (like Triethylamine) or basic buffers. While standard for some acids, basic conditions can trigger the hydrolysis of the sulfonyl fluoride to a sulfonic acid (
) or fluorosulfate [3].
Module 3: Hydrolysis Prevention (The "Missing Fluorine")
User Issue: "I lost my fluorine signal. The product is water-soluble and highly acidic."
Diagnosis: Hydrolysis to 3-sulfo-4-methoxybenzoic acid . While sulfonyl fluorides are "water-tolerant," they are not "base-proof." If you performed a basic extraction (e.g., using 1M NaOH to pull the acid into water) and left it too long or heated it, you hydrolyzed the SuFEx handle.
Troubleshooting Workflow: Stability Decision Tree
Figure 1: Decision matrix for troubleshooting purification issues based on impurity profile and physical state.
Safe Workup Protocol
To extract the carboxylic acid without destroying the sulfonyl fluoride:
-
Extraction: Use saturated
(mild base, pH ~8.5) to extract the benzoic acid into the aqueous layer. Do not use NaOH. -
Speed: Minimize the time the compound spends in the aqueous base (keep < 15 mins).
-
Quench: Immediately acidify the aqueous layer to pH 2–3 using 1M HCl or
. -
Re-extraction: Extract the precipitated acid back into EtOAc or DCM immediately.
Module 4: Crystallization (Dealing with "Oils")
User Issue: "The product comes out as a sticky yellow oil and won't solidify."
Diagnosis: Solvent entrapment. The methoxy and sulfonyl groups make the molecule "greasy," while the carboxylic acid invites hydrogen bonding. This often results in supersaturated oils.
Recrystallization Procedure
-
Dissolve: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40–50 °C).
-
Precipitate: Add Heptane or Hexane dropwise until the solution turns slightly turbid.
-
Seed: If available, add a seed crystal. If not, scratch the inner glass surface of the flask with a spatula to induce nucleation.
-
Cool: Allow to cool to room temperature slowly, then move to a
fridge. -
Filter: Collect the white crystalline solid.
Summary of Critical Parameters
| Parameter | Specification / Limit | Reason |
| Workup pH | < 4.0 (Acidic) | Prevents hydrolysis of |
| Temperature | < 50°C | Avoid thermal decomposition during solvent removal. |
| Mobile Phase | Must contain Acid | Prevents peak tailing of the carboxylic acid. |
| Storage | Inert / Dry | Long-term exposure to atmospheric moisture can hydrolyze the fluoride. |
References
-
Sharpless, K. B., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Dong, J., et al. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie, 126(36), 9606-9610. [Link]
-
Sammis, G. M., & Ball, N. D. (2023).[4] Facile synthesis of sulfonyl fluorides from sulfonic acids.[4] Chemical Communications, 59, 555-558.[4] [Link]
-
Enamine Ltd. (2021).[9] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 4. theballlab.com [theballlab.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Topic: Storage & Handling to Prevent Degradation
Product Snapshot & Chemical Identity
Before addressing storage, we must define the reactivity profile. This compound is a bifunctional building block primarily used in SuFEx (Sulfur-Fluoride Exchange) click chemistry . It contains a carboxylic acid (for amide coupling/esterification) and a sulfonyl fluoride (SO₂F) "warhead" for covalent bonding.[1]
| Parameter | Details |
| Chemical Name | 3-(Fluorosulfonyl)-4-methoxybenzoic acid |
| CAS Number | 199461-16-0 |
| Molecular Formula | C₈H₇FO₅S |
| Key Functional Group | Sulfonyl Fluoride (-SO₂F) : The stability-limiting moiety.[1][2] |
| Primary Risk | Hydrolysis : Conversion of -SO₂F to -SO₃H (sulfonic acid) + HF. |
| Physical State | White to off-white solid (typically). |
Core Storage Directives (The "3-Point Defense")
To prevent degradation, you must inhibit the thermodynamic drive of the sulfonyl fluoride group to hydrolyze. Follow this 3-Point Defense System :
I. Temperature Control: Kinetic Stabilization
-
Long-Term (>1 month): Store at -20°C . Freezing arrests the kinetics of hydrolysis and decarboxylation.
-
Short-Term (<1 month): 2-8°C (Refrigerator) is acceptable if the container is perfectly sealed.
-
Reasoning: While aryl sulfonyl fluorides are thermodynamically more stable than sulfonyl chlorides (due to the high bond dissociation energy of S-F, approx. 130 kcal/mol), they are kinetically vulnerable to hydrolysis in the presence of moisture, especially if the aromatic ring is electron-rich (like the methoxy-substituted ring here).
II. Atmospheric Control: Moisture Exclusion
-
Requirement: Store under Inert Gas (Argon or Nitrogen) .
-
Desiccation: If an inert atmosphere glovebox is unavailable, store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).
-
Reasoning: Water is the primary enemy. The methoxy group at the para position (relative to the acid) and ortho (relative to the sulfonyl group) donates electrons, potentially stabilizing the transition state for nucleophilic attack by water at the sulfur center.
III. Container Integrity: Physical Barrier
-
Vial Type: Amber glass vials with PTFE-lined screw caps.
-
Avoid: Corks, simple snap-caps, or parafilm alone.
-
Reasoning: PTFE (Teflon) is chemically inert and hydrophobic, preventing moisture permeation. Amber glass protects against potential photodegradation, although UV sensitivity is secondary to moisture sensitivity for this compound.
Mechanistic Insight: Why Degradation Happens
Understanding the failure mode allows you to prevent it. The primary degradation pathway is Hydrolysis .
Degradation Pathway Diagram
Figure 1: The hydrolysis mechanism. Trace moisture attacks the sulfur center, displacing fluoride. This reaction is irreversible and destroys the SuFEx activity of the molecule.
Handling & Experimental Workflow
Do not open a cold bottle directly in a warm, humid lab. Condensation will immediately form inside the bottle, ruining the remaining reagent.
Safe Handling Protocol
Figure 2: Standard Operating Procedure (SOP) for dispensing moisture-sensitive SuFEx reagents.
Troubleshooting & FAQs
Q1: The compound has turned from white to a yellow/orange sticky solid. Is it still usable?
-
Diagnosis: Likely degraded .
-
Cause: Hydrolysis often leads to the formation of the sulfonic acid derivative, which is highly hygroscopic and acidic. The acidity can catalyze further decomposition or oxidation of the methoxy group, leading to discoloration (yellowing).
-
Action: Check purity via LC-MS or ¹⁹F-NMR. If the characteristic sulfonyl fluoride peak (typically +60 to +65 ppm relative to CFCl₃, depending on solvent) is diminished or absent, discard the batch.
Q2: Can I store a stock solution in DMSO or DMF?
-
Recommendation: Not for long-term storage.
-
Reasoning: While soluble in polar aprotic solvents, DMSO and DMF are hygroscopic (they absorb water from the air). Over time, the absorbed water will hydrolyze the sulfonyl fluoride.
-
Workaround: If you must store a solution, use anhydrous Acetonitrile (MeCN) stored over molecular sieves at -20°C. MeCN is less prone to hydrolysis facilitation than nucleophilic solvents like DMSO.
Q3: I see a new peak in my LC-MS roughly 20 Da lower than my product mass. What is it?
-
Analysis: This is likely the hydrolysis product .
-
Math:
-
Intact -SO₂F group mass contribution ≈ 83 Da.
-
Hydrolyzed -SO₃H group mass contribution ≈ 81 Da.
-
Note: In negative mode MS (ESI-), the sulfonic acid (-SO₃H) often ionizes readily. If you see a strong peak corresponding to [M - F + OH]⁻, your reagent has hydrolyzed.
-
Q4: Is this compound compatible with basic aqueous buffers for protein labeling?
-
Answer: Yes, but with a half-life limit.
-
Context: SuFEx reagents are designed to be "bio-orthogonal," meaning they are relatively stable in water compared to sulfonyl chlorides. However, they will eventually hydrolyze.
-
Protocol: Prepare the reagent in organic solvent (DMSO/MeCN) immediately before adding it to the aqueous protein buffer. Do not store it in the buffer.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
CymitQuimica. (2024). "Safety Data Sheet: this compound (CAS 199461-16-0)."
-
Barata-Vallejo, S., et al. (2023). "Synthetic Strategies for Fluorosulfonylated Compounds: Applications to Click Chemistry Reactions." Chemistry – A European Journal.
-
BenchChem Technical Support. (2025). "Managing Moisture Sensitivity of Fluorinating Agents."
Sources
Technical Support Center: Resolving Steric Hindrance in 3-(Fluorosulfonyl)-4-methoxybenzoic Acid Reactions
Welcome to the technical support center for 3-(Fluorosulfonyl)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the reactivity of this versatile building block. Due to the substitution pattern on the aromatic ring, particularly the presence of the bulky fluorosulfonyl group ortho to the carboxylic acid, steric hindrance can significantly impact reaction efficiency. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a direct question-and-answer format.
Issue 1: Low Yield in Amide Coupling Reactions
Q: I am attempting to couple this compound with a primary/secondary amine using standard coupling reagents like DCC/DMAP, but I am observing very low yields and recovery of starting material. What is happening and how can I improve my yield?
A: This is a classic case of steric hindrance. The fluorosulfonyl group ortho to the carboxylic acid impedes the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) may not be potent enough to overcome this steric barrier efficiently.
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: Modern uronium/aminium or phosphonium-based coupling reagents are designed to activate sterically hindered carboxylic acids effectively.[1][2] Consider using reagents such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is known for its high efficiency and safety profile.[3]
-
-
Optimize the Base: The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions and facilitate the coupling.
-
Use DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . These bases are less likely to cause racemization if you are working with chiral amines.[3]
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] Monitor the reaction closely for any signs of decomposition. A temperature range of 40-60 °C is a good starting point.
-
Consider Acyl Fluoride Formation: An alternative strategy is to convert the carboxylic acid to the more reactive acyl fluoride. Acyl fluorides are smaller than many activated ester intermediates and can react more readily with hindered amines.[5] This can often be done in situ followed by the addition of the amine.
Issue 2: Incomplete Esterification or Hydrolysis of the Product
Q: I am trying to perform a Fischer esterification with methanol and a strong acid catalyst, but the reaction is slow and does not go to completion. What can I do to drive the reaction forward?
A: Fischer esterification is an equilibrium-driven process. The steric hindrance from the fluorosulfonyl group slows down the forward reaction (esterification), while the presence of water, a byproduct, can promote the reverse reaction (hydrolysis).
Troubleshooting Steps:
-
Remove Water: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. If using the alcohol as the solvent, the addition of molecular sieves can help to sequester water.
-
Use a More Reactive Electrophile: Instead of direct esterification, convert the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acyl chloride will react much more readily with the alcohol, even if it is sterically hindered.
-
Alternative Catalysts for Hindered Systems: For sterically hindered alcohols, catalysts like 1-methylimidazole have proven effective in promoting acylation.[8] This could be adapted for the esterification of your hindered carboxylic acid.
-
Microwave-Assisted Esterification: Microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to higher yields in shorter reaction times.[9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of steric hindrance with this compound?
A1: The steric hindrance arises from the spatial arrangement of the substituents on the benzene ring. The fluorosulfonyl group (-SO₂F) is bulky and is positioned directly adjacent (in the ortho position) to the carboxylic acid group (-COOH). This proximity creates a crowded environment around the carboxylic acid's reactive center, making it physically difficult for incoming nucleophiles (like amines or alcohols) to approach and react.
Q2: Are there any other reactive sites on the molecule I should be concerned about?
A2: Yes, the fluorosulfonyl group is also an electrophilic center. While the carboxylic acid is generally more reactive towards nucleophiles under standard coupling or esterification conditions, strong nucleophiles or harsh reaction conditions could potentially lead to nucleophilic aromatic substitution, displacing the fluoride from the sulfonyl group. It is important to use reaction conditions that favor the desired transformation at the carboxylic acid.
Q3: Can I use protecting groups to mitigate steric hindrance?
A3: Protecting the carboxylic acid itself is not a viable strategy as it is the desired site of reaction. However, if your nucleophile (the amine or alcohol) has other functional groups that might interfere with the reaction, protecting them is a standard and recommended practice.
Q4: How does the electronic nature of the fluorosulfonyl group affect the reactivity of the carboxylic acid?
A4: The fluorosulfonyl group is strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: It increases the acidity of the carboxylic acid proton, making it easier to deprotonate.
-
Increased Electrophilicity: It makes the carbonyl carbon of the carboxylic acid more electrophilic and, therefore, more susceptible to nucleophilic attack. While this electronic effect is favorable for reactivity, in this case, it is often outweighed by the unfavorable steric hindrance.
Experimental Protocols & Visualizations
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is designed for coupling this compound with a sterically hindered amine.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for another 5 minutes.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
Diagram 2: Reaction Mechanism - HATU-Mediated Amide Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Advantages | Considerations |
| DCC/DIC | Carbodiimide | Inexpensive | Lower reactivity with hindered substrates; formation of insoluble urea byproduct (DCC).[2] |
| HBTU/TBTU | Aminium/Uronium | High efficiency, good for solid-phase synthesis.[3] | Can cause guanidinylation of the amine.[1] |
| HATU | Aminium/Uronium | Very high reactivity, even with hindered systems; low racemization.[1][2] | More expensive. |
| COMU | Aminium/Uronium | High reactivity, safer (non-explosive byproducts), good solubility.[3] | Newer reagent, may be less readily available. |
| PyBOP | Phosphonium | High reactivity, no guanidinylation side products. | Can be less reactive than HATU for very hindered couplings. |
References
-
ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11648. [Link]
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7851. [Link]
-
MDPI. (2024). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. International Journal of Molecular Sciences, 25(4), 2193. [Link]
Sources
- 1. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Kinetic Profiling of Tunable SuFEx Warheads: 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Topic: Kinetic Analysis of Covalent Binding by 3-(Fluorosulfonyl)-4-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Electrophile
In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of warhead dictates the delicate balance between reactivity (target engagement) and selectivity (off-target safety). While acrylamides have dominated cysteine-targeting strategies, the emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has opened the proteome to tyrosine, lysine, and histidine modification.
This guide analyzes This compound (FSMBA) , a representative aryl sulfonyl fluoride probe. Unlike hyper-reactive sulfonyl chlorides or cysteine-restricted acrylamides, FSMBA exhibits "latent" electrophilicity. The 4-methoxy substituent electronically deactivates the sulfonyl center, rendering it metabolically stable until positioned precisely within a protein pocket. This guide compares FSMBA against standard alternatives and provides validated protocols for determining its kinetic parameters (
Comparative Analysis: Performance & Reactivity
The following analysis contrasts FSMBA with three common covalent warhead classes.
Table 1: Electrophile Performance Matrix
| Feature | This compound (FSMBA) | Acrylamides (e.g., Ibrutinib warhead) | Sulfonyl Chlorides | Unsubstituted Aryl Sulfonyl Fluorides |
| Primary Residue Target | Tyr , Lys, His, Ser (Context-dependent) | Cys (Soft nucleophile) | Non-specific (Lys, Cys, Tyr, N-term) | Tyr, Lys |
| Reaction Mechanism | SuFEx (Sulfur-Fluoride Exchange) | Michael Addition | Nucleophilic Substitution ( | SuFEx |
| Aqueous Stability ( | High (>24h in PBS, pH 7.4) | Moderate to High | Low (< 1h, rapid hydrolysis) | Moderate |
| Reactivity Driver | Proximity-driven (Requires specific binding | Reactivity + Proximity | Reactivity-driven (High intrinsic electrophilicity) | Mixed |
| Electronic Tuning | 4-OMe (EDG) reduces electrophilicity, increasing selectivity. | Tuned by | N/A | High electrophilicity (prone to off-targets). |
Mechanism of Action: The Electronic "Brake"
The 4-methoxy group in FSMBA acts as an Electron Donating Group (EDG). Through resonance, it increases electron density on the benzene ring, specifically at the ortho position relative to itself—which is exactly where the sulfonyl fluoride group resides (C3).
-
Consequence: The Sulfur(VI) center becomes less electrophilic compared to an unsubstituted benzenesulfonyl fluoride.
-
Benefit: This reduces the rate of non-specific reaction with solvent (hydrolysis) or abundant cellular nucleophiles (Glutathione), ensuring the warhead only reacts when "templated" by the protein pocket (high local effective concentration).
Kinetic Analysis Workflow
To validate the binding of FSMBA, one must move beyond simple
Visualization: Kinetic Decision Pathway
Caption: Workflow for validating SuFEx covalent inhibitors. Stability checks must precede kinetic assays to ensure observed rates reflect protein modification, not hydrolysis.
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)
This method directly observes the formation of the [Protein + Inhibitor] adduct over time, avoiding artifacts from substrate competition assays.
Materials:
-
Target Protein (
stock in reaction buffer). -
FSMBA Probe (10 mM stock in DMSO).
-
LC-MS Grade Formic Acid and Acetonitrile.
-
Q-TOF or Orbitrap Mass Spectrometer.
Methodology:
-
Preparation: Dilute protein to
in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid buffers with nucleophiles (Tris) if high pH is needed, though HEPES is generally safe for SuFEx. -
Incubation: Prepare a range of inhibitor concentrations (e.g.,
to ). Initiate reaction by adding inhibitor to protein. -
Sampling: At defined time points (
min), quench a aliquot by adding of 1% Formic Acid / 50% Acetonitrile. -
Analysis: Inject onto a C4 desalting column coupled to MS. Deconvolute spectra to quantify the intensity of Unmodified Protein (
) and Modified Protein ( ). -
Calculation:
-
Calculate fraction modified:
. -
Plot
vs. time to get for each concentration.[1] -
Plot
vs. and fit to the hyperbolic equation:
-
Protocol B: Hydrolytic Stability Assay
Essential to prove that the 4-methoxy group confers stability.
-
Dissolve FSMBA (
) in PBS (pH 7.4) with 10% (for NMR) or just PBS (for LC-MS). -
Incubate at
. -
Monitor the disappearance of the specific signal (e.g., aryl protons or parent ion) and appearance of the hydrolysis product (sulfonic acid) over 24 hours.
-
Success Criteria:
intact after 6 hours.
Mechanistic Visualization: SuFEx on Tyrosine
The following diagram illustrates the specific activation mechanism of FSMBA within a protein pocket.
Caption: SuFEx mechanism. Unlike acrylamides, the sulfonyl fluoride is stable until a specific protein microenvironment (often a basic residue nearby) activates the target tyrosine.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Grimster, N. P., et al. (2020). "A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides." ChemRxiv. Link
-
Kuzmic, P. (2015).[2] "Determination of kinact and Ki for Covalent Inhibition." BioKin Technical Notes. Link
-
Lagoutte, P., et al. (2016). "Covalent inhibitors: an opportunity for rational target identification." Expert Opinion on Drug Discovery. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Sources
Validating tyrosine covalent modification by 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Publish Comparison Guide: Validating Tyrosine Covalent Modification by 3-(Fluorosulfonyl)-4-methoxybenzoic Acid
Executive Summary: The Renaissance of Tyrosine Bioconjugation
For decades, cysteine and lysine have dominated the landscape of protein bioconjugation. However, the need for site-specific modification in proteins lacking free cysteines—or where lysine modification disrupts catalytic activity—has driven a resurgence in targeting Tyrosine (Tyr) .
This guide evaluates This compound , a specialized Sulfur-Fluoride Exchange (SuFEx) warhead, against traditional tyrosine-targeting agents like PTAD and Diazonium salts. Unlike its predecessors, which often suffer from reversibility or cross-reactivity, the sulfonyl fluoride moiety offers a "click-like," bio-orthogonal approach that yields an exceptionally stable aryl fluorosulfate-tyrosine conjugate.
Key Finding: The this compound probe provides superior hydrolytic stability and chemoselectivity compared to PTAD, particularly in complex proteomes, though it requires specific local protein environments (proximal bases) for optimal reactivity.
Mechanism of Action: SuFEx-Mediated Tyrosine Click[1][2]
The core chemistry relies on Sulfur-Fluoride Exchange (SuFEx) .[1][2][3][4][5] Unlike nucleophilic substitution on alkyl halides, the sulfonyl fluoride bond is remarkably stable in aqueous buffer (resisting hydrolysis) but becomes highly reactive when activated by the specific microenvironment of a protein—typically a Tyrosine phenol hydrogen-bonded to a basic residue (His or Lys) or under slightly basic pH conditions.
Mechanistic Pathway
-
Activation: The Tyrosine hydroxyl group is deprotonated (often assisted by a proximal base or buffer pH > 7.5).
-
Attack: The phenolate ion attacks the sulfur center of the sulfonyl fluoride.
-
Exchange: Fluoride (F⁻) is displaced as a leaving group.
-
Conjugation: A stable covalent sulfonate ester (–SO₂–O–Tyr) bond is formed.
Figure 1: Mechanism of SuFEx-mediated tyrosine modification.[3] The reaction is driven by the displacement of fluoride to form a stable sulfonate linkage.
Comparative Analysis: SuFEx vs. Traditional Alternatives
The following table contrasts the performance of this compound against the two most common tyrosine-targeting chemistries: PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) and Diazonium Salts .
| Feature | SuFEx (Sulfonyl Fluoride) | PTAD (Ene-Reaction) | Diazonium Coupling |
| Bond Stability | High (Sulfonate ester is stable in plasma/acid/base) | Moderate/Low (Retro-ene reaction possible; hydrolytically unstable) | Low (Azo bond is susceptible to reduction/cleavage) |
| Chemoselectivity | High (Context-dependent; prefers Tyr near basic residues) | Moderate (Cross-reacts with Trp, Lys, and N-terminus) | Moderate (Cross-reacts with His, Trp) |
| Reactivity Rate | Slow to Moderate (Requires activation) | Very Fast (Seconds to minutes) | Fast |
| Aqueous Stability | Excellent (Probe is stable in buffer for hours) | Poor (Rapidly hydrolyzes; must be prepared fresh) | Poor (Unstable; generates reactive species) |
| Mass Shift (Δ) | + Probe MW - 20 Da (Loss of HF) | + Probe MW (Addition) | + Probe MW - X (Complex mechanism) |
Expert Insight: Choose PTAD for rapid surface labeling where long-term stability is not critical. Choose SuFEx (this compound) for drug conjugates or proteomic profiling where bond integrity and selectivity are paramount.
Experimental Validation Workflow
To validate the covalent modification of Tyrosine by this compound, a rigorous two-step mass spectrometry approach is required: Intact Protein Analysis (to confirm stoichiometry) and Peptide Mapping (to pinpoint the site).
Protocol A: Conjugation Reaction
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0. (Avoid primary amine buffers if using NHS-ester derivatives, but for the sulfonyl fluoride warhead itself, Tris is compatible).
-
Stoichiometry: 10–50x molar excess of probe to protein.
-
Incubation: 4–12 hours at 37°C (SuFEx is slower than NHS chemistry).
-
Quenching: Not strictly necessary due to slow hydrolysis, but excess probe can be removed via desalting columns (e.g., Zeba Spin).
Protocol B: LC-MS/MS Validation
-
Digestion: Standard Trypsin digest. Note: The sulfonate bond is stable under standard digestion conditions.
-
LC-MS/MS: Run on a high-resolution instrument (e.g., Orbitrap).
-
Data Search: Set a variable modification for Tyrosine.
Calculating the Mass Shift:
-
Formula of Probe: C₈H₇FO₅S (MW ≈ 234.20 Da)
-
Reaction: R-SO₂F + Tyr-OH → R-SO₂-O-Tyr + HF
-
Net Mass Added: MW(Probe) - MW(HF)
-
Calculation: 234.20 - 20.01 = +214.19 Da
Crucial Note: If the carboxylic acid on the probe is pre-activated (e.g., NHS ester) or coupled to another molecule before the SuFEx reaction, the "Probe MW" in the calculation must reflect the full conjugated entity.
Figure 2: Step-by-step workflow for validating SuFEx modification, from reaction setup to site-specific identification.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Remediation |
| No Mass Shift | Low reactivity of target Tyr. | Increase pH to 8.5 to facilitate phenolate formation. Add "spark" catalyst if applicable (e.g., TMG, though biological compatibility varies). |
| Multiple Shifts (+214, +428...) | Off-target modification (Lys/His). | Reduce probe excess. Lower pH to 7.5 to suppress Lys reactivity (Lys pKa ~10.5, Tyr pKa ~10). |
| Mass Shift +234 Da (instead of +214) | Non-covalent adduct or hydrolysis failure? | Unlikely. Check if fluoride is still attached (rare). More likely a miscalculation of the probe structure. |
References
-
Jones, L. H. (2018). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.[6] Link
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Hamil, A. S., et al. (2020).[7] Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[8] PNAS.[8] Link
-
Barbas, C. F., et al. (2010). Aqueous, site-selective tyrosine modification with PTAD. Journal of the American Chemical Society.[5] Link
Sources
- 1. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(Fluorosulfonyl)-4-methoxybenzoic Acid Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical comparison of the metabolic stability of 3-(fluorosulfonyl)-4-methoxybenzoic acid derivatives, a class of compounds of increasing interest, particularly as covalent inhibitors.[1][2][3][4] This guide moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and ensuring a self-validating system for your research.
The Significance of this compound Derivatives in Modern Drug Discovery
The this compound scaffold is a key pharmacophore in the development of targeted covalent inhibitors.[3][5] The sulfonyl fluoride moiety acts as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues like lysine, tyrosine, and histidine within a protein's binding site.[1][2][4] This covalent engagement can lead to prolonged pharmacodynamic effects and high potency, making it an attractive strategy for previously "undruggable" targets.[3] However, the journey of a drug from a promising lead to a clinical candidate is fraught with challenges, a primary one being its metabolic stability.[6][7][8]
Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[6][8][9] Understanding and optimizing the metabolic stability of this compound derivatives is therefore paramount to their successful development. This guide will equip you with the foundational knowledge and practical protocols to assess and compare the metabolic liabilities of this important class of molecules.
Potential Metabolic Liabilities of the this compound Scaffold
The structure of this compound presents two primary sites susceptible to metabolic transformation: the sulfonyl fluoride group and the methoxy group.
Hydrolysis of the Sulfonyl Fluoride Moiety
While sulfonyl fluorides are generally more resistant to hydrolysis than other sulfonyl halides, their stability in a biological matrix is not absolute.[10][11][12] Enzymatic or spontaneous hydrolysis of the S-F bond would convert the reactive warhead into a sulfonic acid, rendering the compound incapable of covalent modification and likely altering its pharmacological profile. The rate of this hydrolysis can be influenced by the electronic and steric environment of the sulfonyl fluoride group.[13]
O-Demethylation of the Methoxy Group
The methoxy group is a common site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14][15][16] This O-demethylation reaction converts the methoxy group to a hydroxyl group, which can then be further conjugated and excreted.[17] This metabolic pathway can significantly impact the compound's clearance rate and overall exposure.[15]
Comparison of Metabolic Stability: A Hypothetical Case Study
To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical comparison between the parent compound, this compound (Compound A), and two derivatives:
-
Compound B: 3-(Fluorosulfonyl)-4-hydroxybenzoic acid (O-demethylated metabolite)
-
Compound C: 2-Fluoro-3-(fluorosulfonyl)-4-methoxybenzoic acid (Derivative with steric hindrance)
The following table summarizes hypothetical metabolic stability data obtained from in vitro liver microsomal and plasma stability assays.
| Compound | Liver Microsomal t1/2 (min) | Liver Microsomal CLint (µL/min/mg protein) | Plasma t1/2 (min) |
| Compound A | 45 | 15.4 | > 120 |
| Compound B | 15 | 46.2 | > 120 |
| Compound C | 90 | 7.7 | > 120 |
Interpretation of Hypothetical Data:
-
Compound A exhibits moderate metabolic stability in liver microsomes, suggesting it is a substrate for hepatic enzymes. Its high stability in plasma indicates that hydrolysis of the sulfonyl fluoride is not a major concern in this matrix.
-
Compound B , the O-demethylated metabolite of Compound A, shows significantly lower metabolic stability in liver microsomes. This is expected, as the newly formed hydroxyl group is a prime site for further phase II conjugation reactions (e.g., glucuronidation), leading to rapid clearance.
-
Compound C , with a fluorine atom introduced adjacent to the methoxy group, displays enhanced metabolic stability. This is likely due to steric hindrance, where the bulky fluorine atom impedes the access of metabolic enzymes to the methoxy group, thereby slowing down the rate of O-demethylation.
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible data, rigorous experimental protocols are essential. The following are detailed, step-by-step methodologies for the two key in vitro assays used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[9][18][19][20][21][22][23][24][25]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Thaw pooled liver microsomes on ice.
-
Prepare a microsomal protein suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[21][22]
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.[21][22] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid enzyme inhibition.[22]
-
-
Initiation of Metabolic Reaction:
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Diagram of Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Plasma Stability Assay
This assay evaluates the chemical stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain functional groups.[31][32][33][34][35] For sulfonyl fluoride-containing compounds, this assay is crucial to assess the stability of the S-F bond to hydrolysis.
Objective: To determine the in vitro half-life (t1/2) of a test compound upon incubation in plasma.
Materials:
-
Pooled plasma (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., a known ester-containing drug that is rapidly hydrolyzed)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Incubation and Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the termination plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression (t1/2 = 0.693 / k).
-
Diagram of Plasma Stability Assay Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Potential Metabolic Pathways of this compound
Based on known drug metabolism pathways, the following diagram illustrates the likely metabolic fate of the parent compound.
Caption: Potential metabolic pathways of this compound.
Concluding Remarks
The assessment of metabolic stability is a critical step in the development of this compound derivatives. By employing robust in vitro assays such as the liver microsomal and plasma stability assays, researchers can gain valuable insights into the metabolic liabilities of their compounds. This information is crucial for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of these promising covalent inhibitors, ultimately increasing their chances of success in the drug development pipeline. The experimental protocols and theoretical framework provided in this guide serve as a valuable resource for scientists working in this exciting area of research.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 12, 2024, from [Link]
-
A Review of Drug Metabolism and Pharmacokinetics | Omics. (2023, April 27). Retrieved February 12, 2024, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). Retrieved February 12, 2024, from [Link]
-
Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved February 12, 2024, from [Link]
-
Current trends in drug metabolism and pharmacokinetics - PMC - NIH. (n.d.). Retrieved February 12, 2024, from [Link]
-
Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (2007, January 15). Retrieved February 12, 2024, from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 12, 2024, from [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. Retrieved February 12, 2024, from [Link]
-
Pharmacokinetics and Drug Metabolism: Interactions and Implications | SciTechnol. (2023, April 28). Retrieved February 12, 2024, from [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. Retrieved February 12, 2024, from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16). Retrieved February 12, 2024, from [Link]
-
metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved February 12, 2024, from [Link]
-
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved February 12, 2024, from [Link]
-
Drug Metabolism and Pharmacokinetics | BCM - Baylor College of Medicine. (n.d.). Retrieved February 12, 2024, from [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Retrieved February 12, 2024, from [Link]
-
O-demethylation in aromatic catabolism. aO-demethylation provides a... - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]
-
Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved February 12, 2024, from [Link]
-
Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News - alwsci. (2024, September 6). Retrieved February 12, 2024, from [Link]
-
Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC - NIH. (n.d.). Retrieved February 12, 2024, from [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved February 12, 2024, from [Link]
-
Plasma Stability Assay - Creative Bioarray. (n.d.). Retrieved February 12, 2024, from [Link]
-
Plasma Stability In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved February 12, 2024, from [Link]
-
In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction? - PubMed. (1991, May). Retrieved February 12, 2024, from [Link]
-
A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches - MDPI. (2015, November 18). Retrieved February 12, 2024, from [Link]
-
Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - ResearchGate. (2025, August 10). Retrieved February 12, 2024, from [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). Retrieved February 12, 2024, from [Link]
-
Plasma Stability Assay | Bienta. (n.d.). Retrieved February 12, 2024, from [Link]
-
Plasma Stability Assay | Domainex. (n.d.). Retrieved February 12, 2024, from [Link]
-
Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). Retrieved February 12, 2024, from [Link]
-
A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis - MDPI. (2023, April 10). Retrieved February 12, 2024, from [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022, July 13). Retrieved February 12, 2024, from [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Retrieved February 12, 2024, from [Link]
-
Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). Retrieved February 12, 2024, from [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8). Retrieved February 12, 2024, from [Link]
-
Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? - MDPI. (2026, February 14). Retrieved February 12, 2024, from [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved February 12, 2024, from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8). Retrieved February 12, 2024, from [Link]
-
Spontaneous hydrolysis of sulfonyl fluorides | The Journal of Organic Chemistry. (n.d.). Retrieved February 12, 2024, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023, January 14). Retrieved February 12, 2024, from [Link]
-
3-(fluorosulfonyl)-4-methylbenzoic acid (C8H7FO4S) - PubChemLite. (n.d.). Retrieved February 12, 2024, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved February 12, 2024, from [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved February 12, 2024, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. omicsonline.org [omicsonline.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News [alwsci.com]
- 18. researchgate.net [researchgate.net]
- 19. bioivt.com [bioivt.com]
- 20. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. info.mercell.com [info.mercell.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 25. Metabolic Stability Assays [merckmillipore.com]
- 26. mdpi.com [mdpi.com]
- 27. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 28. agilent.com [agilent.com]
- 29. resolvemass.ca [resolvemass.ca]
- 30. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 31. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. charnwooddiscovery.com [charnwooddiscovery.com]
- 34. Plasma Stability Assay | Bienta [bienta.net]
- 35. Plasma Stability Assay | Domainex [domainex.co.uk]
Safety Operating Guide
3-(Fluorosulfonyl)-4-methoxybenzoic acid proper disposal procedures
Safe Handling and Disposal Protocol: 3-(Fluorosulfonyl)-4-methoxybenzoic acid
Executive Summary: Immediate Action Card
Product: this compound CAS: 199461-16-0 (Verify specific isomer on container; often confused with 4-fluorosulfonyl-3-methoxy isomer CAS 935534-26-2) Risk Category: Corrosive, Moisture Sensitive, Potential HF Generator.
| Critical Safety Directive | Operational Action |
| Primary Hazard | Hydrolysis releases Fluoride ions ( |
| Disposal Rule #1 | NEVER dispose of down the drain. NEVER mix with acidic waste streams.[1] |
| Disposal Rule #2 | Quench reactivity via Alkaline Hydrolysis before handing off to waste management. |
| Spill Response | Do not use water. Cover with solid sodium bicarbonate or calcium carbonate. |
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its unique stability profile. This molecule contains two reactive centers: a Carboxylic Acid and a Sulfonyl Fluoride (
-
The "SuFEx" Stability Paradox: Unlike sulfonyl chlorides, which hydrolyze violently and rapidly in water, sulfonyl fluorides are surprisingly stable in neutral aqueous conditions. They are designed for SuFEx (Sulfur-Fluoride Exchange) click chemistry, meaning they resist hydrolysis until activated.
-
Implication for Disposal: Simply diluting this chemical in water will not deactivate it immediately. It may remain active in the waste container for days, posing a delayed risk of leaching or reaction. You must force the decomposition using high pH.
Decomposition Pathway
When treated properly with base, the molecule breaks down into harmless salts:
Risk: If the waste stream becomes acidic (pH < 7), the Fluoride salt (
Pre-Disposal Treatment: The "Kill" Protocol
This protocol is designed to chemically deactivate the sulfonyl fluoride moiety and sequester fluoride ions as an insoluble solid before final disposal.
Reagents Required
-
Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Scavenger: Calcium Chloride (
) or Calcium Hydroxide (Lime). -
Solvent: Water (or 1:1 Water/Methanol if the compound is insoluble).
Step-by-Step Quenching Procedure
-
Preparation:
-
Wear standard PPE plus a face shield and neoprene gloves.
-
Work inside a functioning fume hood.[2]
-
Prepare a 2M NaOH solution (approx. 10 equivalents relative to the waste mass).
-
-
Hydrolysis (Breaking the S-F Bond):
-
Slowly add the this compound (solid or solution) to the stirring NaOH solution.
-
Note: The carboxylic acid will neutralize immediately, but the sulfonyl fluoride requires time.
-
Action: Stir the mixture at Room Temperature for 24 hours OR heat to 50°C for 2 hours .
-
Why? The
bond is kinetically stable. Elevated pH (>12) and time are required to ensure complete hydrolysis to the sulfonate.
-
-
Fluoride Sequestration (Precipitation):
-
Once hydrolysis is complete, add Calcium Chloride (
) (1.5 equivalents relative to the theoretical fluoride content). -
A fine white precipitate of Calcium Fluoride (
) will form. -
Benefit:
is insoluble and biologically inert, effectively removing the fluoride hazard from the solution.
-
-
Verification:
-
Check pH.[5] It must remain Basic (pH > 9) . If it drops, add more NaOH.
-
Reasoning: Keeping the pH high prevents any free fluoride from forming HF.
-
Visualization: Disposal Decision Logic
Caption: Logical workflow for the chemical deactivation and sequestration of sulfonyl fluoride waste.
Waste Stream Segregation
Once treated, the waste is no longer a reactive electrophile, but it still requires proper classification.
| Waste Container Label | Basic Organic/Aqueous Waste (Contains Fluorides) |
| RCRA Codes (USA) | D002 (Corrosive, if pH > 12.5), U-Listed (if applicable to specific solvents used). |
| Compatibility | Compatible: Basic solutions, Caustic wash water.Incompatible: Acids, Oxidizers, Peroxides. |
| Notes | Clearly mark "Contains Precipitated Calcium Fluoride" to alert waste handlers of solids. |
Emergency Spill Response
Scenario: Solid Powder Spill on Benchtop
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Double nitrile gloves, lab coat, N95 dust mask or respirator (if powder is fine).
-
Neutralize: Do not use water initially (creates slippery, corrosive sludge). Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .
-
Clean: Sweep up the powder/carbonate mix carefully to avoid dust.
-
Decontaminate: Wipe the surface with a 5% NaOH solution, followed by water.
Scenario: Skin Contact
-
Immediate Rinse: Flush with water for 15 minutes.
-
Calcium Gluconate: If available, apply Calcium Gluconate Gel to the area. This is the standard antidote for fluoride exposure, preventing deep tissue damage and hypocalcemia.
-
Medical Attention: Seek evaluation, specifically mentioning "Potential HF/Fluoride exposure."
References
-
SuFEx Chemistry Stability: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Hydrolysis of Sulfonyl Fluorides: Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758. Link
-
Fluoride Safety & Treatment: Duke University Occupational & Environmental Safety Office. "Guidelines for Safe Use of HF-Releasing Compounds (PMSF, etc.)." Link
-
Hazardous Waste Management: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
